RA-9
Description
Properties
CAS No. |
1262295-74-8 |
|---|---|
Molecular Formula |
C32H37Cl4N7O5 |
Molecular Weight |
741.49 |
IUPAC Name |
N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine |
InChI |
InChI=1S/C32H37Cl4N7O5/c33-22-8-6-18(14-24(22)35)12-20-16-43(17-21(28(20)44)13-19-7-9-23(34)25(36)15-19)32(48)42-26(5-3-11-40-31(38)39)29(45)41-27(30(46)47)4-1-2-10-37/h6-9,12-15,26-27H,1-5,10-11,16-17,37H2,(H,41,45)(H,42,48)(H,46,47)(H4,38,39,40)/b20-12+,21-13+/t26-,27-/m0/s1 |
InChI Key |
BNQKHLJMLJIRBI-PMWHKEQESA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(N1C/C(C(/C(C1)=C/C2=CC=C(Cl)C(Cl)=C2)=O)=C\C3=CC=C(Cl)C(Cl)=C3)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RA-9; RA 9; RA9; |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of RA-9: A Technical Guide for Researchers
An In-depth Examination of a Potent Deubiquitinating Enzyme Inhibitor with Anti-Cancer Properties
Introduction
RA-9 is a cell-permeable, small-molecule compound that has emerged as a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1] With a favorable toxicity profile, this compound has demonstrated significant anti-cancer activity, particularly in ovarian cancer models.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the ubiquitin-proteasome system.
Quantitative Biological Activity of this compound
This compound exhibits potent inhibitory effects on cancer cell proliferation and colony formation. The following tables summarize the available quantitative data on the biological activity of this compound.
| Cell Line | Assay Type | IC50 Value | Reference |
| Breast Cancer | Colony Formation | <100 nM | [4] |
| Ovarian Cancer | Colony Formation | <100 nM | [4] |
| Cervical Cancer | Colony Formation | <100 nM | [4] |
Table 1: IC50 Values of this compound in Cancer Cell Colony Formation [4]
| Cell Line | Treatment | Effect | Quantitative Change | P-value | Reference |
| AtT-20 | This compound | Cell Proliferation | -24.3 ± 5.2% | <0.01 | |
| AtT-20 | This compound | Apoptosis | +207.4 ± 75.3% | <0.05 | |
| AtT-20 | This compound | ACTH Secretion | -34.1 ± 19.5% | <0.01 | |
| AtT-20 | This compound | pERK1/2 Levels | -52.3 ± 13.4% | <0.001 | |
| AtT-20 | This compound | p27 Expression | +167.1 ± 36.7% | <0.05 |
Table 2: Effects of this compound on AtT-20 Corticotroph Tumor Cells
Mechanism of Action
This compound functions as a selective inhibitor of a subset of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome.[2] Specifically, it has been shown to directly suppress the activity of major cellular DUBs, including USP2, USP5, and USP8.[4][5] This inhibition of DUB activity leads to an accumulation of polyubiquitinated proteins, which in turn triggers cellular stress responses and ultimately leads to apoptosis in cancer cells.
Experimental Protocols
Deubiquitinating Enzyme (DUB) Activity Assay (Ub-AMC Assay)
This protocol is adapted from a method used to measure the inhibition of DUB activity in whole cell lysates.[5]
-
Cell Lysis:
-
Culture ES-2 ovarian cancer cells to exponential growth.
-
Incubate the cells with desired concentrations of this compound for 18 hours.
-
Lyse the cells in DUB lysis buffer (25 mM HEPES, 5 mM EDTA, 0.1% CHAPS, 5 mM ATP).
-
Centrifuge the lysate to remove nuclei.
-
-
Enzyme Reaction:
-
In a 96-well plate, incubate 100 µL of the cell supernatant with an equal volume of Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate (final concentration 500 nmol/L).
-
Incubate at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the release of the AMC fluorophore using a plate-reading luminometer with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[5]
-
All experiments should be performed in triplicate.
-
Cell Viability Assay (WST-1 Assay)
This protocol provides a general framework for assessing cell viability upon treatment with this compound using the WST-1 reagent.[6][7]
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom microplate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add this compound at various concentrations to the wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified atmosphere at 37°C with 5% CO2.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C.
-
-
Absorbance Measurement:
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways, leading to cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.
Inhibition of USP8 and Downstream Signaling
In corticotroph tumor cells, this compound's inhibition of USP8 leads to a downstream signaling cascade that impacts cell proliferation and hormone secretion.
Caption: this compound inhibits USP8, leading to altered signaling and reduced cell proliferation.
Induction of the Unfolded Protein Response (UPR)
This compound's inhibition of proteasome-associated DUBs leads to an accumulation of ubiquitinated proteins, causing ER stress and activating the Unfolded Protein Response (UPR).[2][3]
Caption: this compound induces ER stress and the UPR by inhibiting DUBs.
Induction of Apoptosis
The sustained ER stress and activation of the UPR ultimately lead to the induction of apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. USP8 inhibitor this compound | USP8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
RA-9 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of RA-9, a potent inhibitor of proteasome-associated deubiquitinating enzymes (DUBs). This compound has demonstrated significant anti-cancer activity, particularly in ovarian cancer models, by inducing endoplasmic reticulum (ER) stress and apoptosis. This document details the experimental validation of its targets, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Target Identification: Proteasome-Associated Deubiquitinating Enzymes
This compound has been identified as a potent and selective inhibitor of several deubiquitinating enzymes (DUBs) associated with the proteasome. Its mechanism of action involves the blockage of ubiquitin-dependent protein degradation without directly impacting the 20S proteasome's proteolytic activity.[1] Through various screening and validation assays, the primary targets of this compound have been identified as:
-
Ubiquitin-specific-processing protease 8 (USP8)
-
Ubiquitin C-terminal hydrolase L1 (UCH-L1)
-
Ubiquitin C-terminal hydrolase L3 (UCH-L3)
-
Ubiquitin-specific-processing protease 2 (USP2)
-
Ubiquitin-specific-processing protease 5 (USP5)
Target Validation and Preclinical Efficacy
The anti-cancer effects of this compound have been validated in various preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Studies
This compound selectively induces apoptosis in ovarian cancer cell lines and primary cultures derived from patients.[1] Treatment with this compound leads to a dose-dependent decrease in cell viability and induces cell cycle arrest. Furthermore, this compound has been shown to be effective in pituitary tumor cells, causing a significant decrease in cell proliferation and an increase in apoptosis.[2]
In Vivo Studies
In a mouse xenograft model of human ovarian cancer, intraperitoneal administration of this compound resulted in a significant reduction in tumor burden and prolonged survival.[1] These findings underscore the potential of this compound for the treatment of ovarian cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in AtT-20 Pituitary Tumor Cells
| Parameter | Treatment | Result | P-value |
| Cell Proliferation | This compound | -24.3 ± 5.2% | < 0.01 |
| Apoptosis | This compound | +207.4 ± 75.3% | < 0.05 |
| ACTH Secretion | This compound | -34.1 ± 19.5% | < 0.01 |
| pERK1/2 Levels | This compound | -52.3 ± 13.4% | < 0.001 |
| p27 Levels | This compound | +167.1 ± 36.7% | < 0.05 |
Data from a study on murine AtT-20 pituitary tumor cells.[2]
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Mouse Model
| Parameter | Treatment | Result |
| Tumor Burden | This compound (5 mg/kg, i.p., one day on, two days off) | Significant reduction at day 12 |
| Survival | This compound (5 mg/kg, i.p., one day on, two days off) | Prolonged survival |
Data from a study using an intraperitoneal ES-2 xenograft model of human ovarian cancer.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.
Deubiquitinating Enzyme (DUB) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against its target DUBs using a fluorogenic substrate.
Materials:
-
Recombinant human DUBs (USP8, UCH-L1, UCH-L3, USP2, USP5)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add 1 µL of the this compound dilution or DMSO (vehicle control) to each well.
-
Add 24 µL of the DUB enzyme solution (at the desired concentration in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Ubiquitin-Rhodamine 110 substrate solution (at the desired concentration in Assay Buffer).
-
Immediately begin monitoring the increase in fluorescence at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., ES-2 ovarian cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 18 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Proteins
This protocol details the detection of key signaling proteins (pERK1/2, pCREB, p27) modulated by this compound.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)
-
Rabbit anti-phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198, 1:1000 dilution)
-
Rabbit anti-p27 Kip1 (e.g., Cell Signaling Technology #3686, 1:1000 dilution)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Note: The provided antibody information and dilutions are examples and may require optimization for specific experimental conditions.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of this compound in an ovarian cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human ovarian cancer cell line (e.g., ES-2)
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intraperitoneally inject a suspension of ovarian cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank or peritoneal cavity of each mouse.
-
Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via i.p. injection according to the desired dosing schedule (e.g., one day on, two days off).
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For survival studies, monitor the mice until a predetermined endpoint is reached.
Signaling Pathways and Visualizations
This compound's inhibition of specific DUBs leads to the dysregulation of several key signaling pathways implicated in cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
This compound's General Mechanism of Action
References
The Role of Gankyrin (PSMD10) in the Ubiquitin-Proteasome System: A Technical Guide
Abstract: The oncoprotein Gankyrin (also known as PSMD10 or p28) is a key regulatory component of the 26S proteasome that plays a critical role in cellular homeostasis and is frequently overexpressed in various human cancers. This technical guide provides an in-depth exploration of Gankyrin's function within the ubiquitin-proteasome system (UPS), with a particular focus on its interactions with the 26S proteasome and its role in the degradation of the tumor suppressor proteins p53 and Retinoblastoma (Rb). This document includes detailed signaling pathways, quantitative data on protein interactions and inhibitor efficacy, and comprehensive experimental protocols for studying Gankyrin's multifaceted role in cellular protein degradation.
Introduction to Gankyrin and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is responsible for the degradation of proteins that have been tagged with a polyubiquitin chain.
Gankyrin is a 25 kDa ankyrin-repeat oncoprotein that functions as a subunit of the 19S regulatory particle of the 26S proteasome.[1] It acts as a chaperone for the assembly of the proteasome and facilitates the degradation of specific protein substrates.[2] Notably, Gankyrin is directly implicated in tumorigenesis through its ability to promote the degradation of key tumor suppressor proteins, thereby fostering uncontrolled cell proliferation and survival.[1]
Gankyrin's Interaction with the 26S Proteasome
Gankyrin's association with the 26S proteasome is mediated by its direct interaction with the S6 ATPase (also known as Rpt3), a component of the 19S regulatory particle.[3][4] This interaction is crucial for Gankyrin's function in targeting substrates for degradation.
Structural Basis of the Gankyrin-S6 ATPase Interaction
The crystal structure of the Gankyrin-S6 ATPase complex reveals that the interaction occurs through the concave region of Gankyrin's seven ankyrin repeats and the C-terminal domain of the S6 ATPase.[3] The binding interface is extensive, covering approximately 2400 Ų, and is stabilized by complementary charged residues.[3][4]
Quantitative Analysis of Gankyrin-S6 ATPase Binding
Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity between Gankyrin and the S6 ATPase. These studies have determined a dissociation constant (K_D) in the nanomolar range, indicating a high-affinity interaction.
| Interacting Proteins | Method | Dissociation Constant (K_D) | Reference |
| Gankyrin and FtsH-S6 ATPase | ITC | ~67 nM | [5] |
| Gankyrin and GBP7.19 | ITC | ~21 nM | [4] |
| Gankyrin (E182A) and S6 ATPase | ITC | 140.6 ± 9.7 nM | [5] |
| Gankyrin and S6 ATPase (R342A) | ITC | 216.6 ± 25.8 nM | [5] |
Gankyrin-Mediated Degradation of Tumor Suppressor Proteins
A central aspect of Gankyrin's oncogenic activity is its ability to promote the degradation of the tumor suppressor proteins p53 and Rb.
The Gankyrin-MDM2-p53 Axis
Gankyrin enhances the E3 ubiquitin ligase activity of MDM2, leading to increased ubiquitination and subsequent proteasomal degradation of p53.[6][7] Gankyrin binds directly to MDM2, facilitating the interaction between MDM2 and p53 and promoting the transfer of ubiquitin to p53.[6][7] This ultimately leads to decreased cellular levels of p53 and a reduction in its tumor-suppressive functions, such as apoptosis and cell cycle arrest.[6]
Gankyrin and Retinoblastoma (Rb) Protein Degradation
Gankyrin also promotes the degradation of the Retinoblastoma protein (Rb), another critical tumor suppressor that regulates the G1/S transition of the cell cycle.[8] Gankyrin binds to Rb, leading to its hyperphosphorylation and subsequent degradation by the proteasome.[8] This results in the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[8]
Gankyrin as a Therapeutic Target
Given its central role in promoting the degradation of tumor suppressors, Gankyrin has emerged as an attractive target for cancer therapy. Several small molecule inhibitors of Gankyrin have been developed and have shown promise in preclinical studies.
| Compound | Cell Line | IC50 | Reference |
| cjoc42 | Hepa1c1c7 | >50 µM | [6] |
| 51c | A549 | 0.33 µM | [3] |
| 52b | A549 | 5.5 µM | [3] |
| 52d | A549 | 1.0 µM | [3] |
Experimental Protocols
Investigating the function of Gankyrin and its role in the ubiquitin-proteasome system requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Gankyrin-Protein Interactions
This protocol is designed to determine if Gankyrin physically interacts with a protein of interest (e.g., MDM2) in a cellular context.
Materials:
-
Cell culture expressing tagged Gankyrin and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody specific to the tagged Gankyrin.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-tag antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Gankyrin and the protein of interest.
-
In Vitro Ubiquitination Assay
This assay is used to determine if Gankyrin can enhance the ubiquitination of a substrate protein (e.g., p53) by an E3 ligase (e.g., MDM2) in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant E3 ligase (MDM2).
-
Recombinant Gankyrin.
-
Recombinant substrate protein (p53).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, ubiquitin, and the substrate protein (p53).
-
In separate tubes, set up reactions with and without the E3 ligase (MDM2) and with and without Gankyrin.
-
-
Incubation:
-
Initiate the reaction by adding the E3 ligase and/or Gankyrin.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein (p53). A ladder of higher molecular weight bands indicates polyubiquitination.
-
Conclusion
Gankyrin is a pivotal player in the ubiquitin-proteasome system, acting as a proto-oncogene by facilitating the degradation of key tumor suppressor proteins. Its direct interaction with the 26S proteasome and its role as a cofactor for E3 ligases like MDM2 highlight its importance in cellular protein homeostasis and its potential as a therapeutic target in cancer. The experimental approaches detailed in this guide provide a framework for further investigation into the complex biology of Gankyrin and its role in disease.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Proteins Potently and Selectively Bind the Oncoprotein Gankyrin, Modulate Its Interaction with S6 ATPase, and Suppress Gankyrin/MDM2-Dependent Ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Binding Interaction between the Oncoprotein Gankyrin and a Grafted S6 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer [mdpi.com]
- 7. Evidence that Proteasome-Dependent Degradation of the Retinoblastoma Protein in Cells Lacking A-Type Lamins Occurs Independently of Gankyrin and MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced stability of retinoblastoma protein by gankyrin, an oncogenic ankyrin-repeat protein overexpressed in hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RA-9: A Potent Deubiquitinating Enzyme Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RA-9 is a novel small-molecule compound identified as a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2] The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in the pathogenesis of various diseases, including cancer.[1][2] DUBs are key components of the UPS, responsible for removing ubiquitin chains from substrate proteins, thereby regulating their degradation.[1][2] By inhibiting DUBs, this compound disrupts the normal process of protein turnover, leading to an accumulation of ubiquitinated proteins and inducing cellular stress.[1][3] This whitepaper provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action and its therapeutic potential in oncology and endocrinological disorders.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of proteasome-associated DUBs, which blocks ubiquitin-dependent protein degradation without directly impacting the proteolytic activity of the 20S proteasome.[1][3] This selective inhibition leads to an accumulation of polyubiquitinated proteins, resulting in proteotoxic stress. In cancer cells, which often exhibit higher endogenous levels of proteotoxic stress compared to normal cells, this additional burden can trigger the Unfolded Protein Response (UPR) and ultimately lead to programmed cell death, or apoptosis.[1][4]
In the context of pituitary tumors associated with Cushing's disease, this compound has been shown to inhibit the ubiquitin-specific peptidase 8 (USP8).[5][6] This inhibition leads to a reduction in the levels of phosphorylated ERK1/2 (pERK1/2), a key signaling molecule involved in cell proliferation and hormone secretion.[5][6]
Signaling Pathways
The cellular response to this compound involves the activation of the Unfolded Protein Response (UPR) and the modulation of the ERK1/2 signaling pathway.
Preclinical Studies in Ovarian Cancer
This compound has demonstrated significant anti-cancer activity in preclinical models of ovarian cancer, including cell lines and primary cultures from patients.[1]
In Vitro Studies
Cell Viability and Growth Inhibition
This compound treatment compromised the viability of ovarian cancer cells in a dose-dependent manner.[3]
| Cell Line | Treatment | Effect |
| Ovarian Cancer Cell Lines | This compound (10-30 µM; 48 hours) | Inhibition of cell growth[3] |
| ES-2 | This compound (1.25-5 µM; 18 hours) | Dose-dependent increase in the fraction of cells in the G2-M phase[3] |
Induction of Apoptosis and Cell Cycle Arrest
This compound was shown to cause cell cycle arrest and induce caspase-mediated apoptosis in ovarian cancer cells.[3]
| Cell Line | Treatment | Effect |
| Ovarian Cancer Cells | This compound (1.25-5 µM; 18 hours) | Cell cycle arrest and caspase-mediated apoptosis[3] |
| Ovarian Cancer Cells | This compound (5 µM; over 24 hours) | Time-dependent accumulation of cleaved PARP, noticeable as early as 8 hours[3] |
Induction of ER Stress
Treatment with this compound leads to the induction of the Unfolded Protein Response (UPR) as a result of ER stress.
| Cell Line | Treatment | Effect |
| Ovarian Cancer Cells | This compound (5 µM; 0-24 hours) | Time-dependent increase in the levels of the early ER-stress marker GRP-78, and the late ER-stress markers IRE1-α and Ero1L-α[3] |
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a mouse xenograft model of human ovarian cancer.
| Animal Model | Treatment Regimen | Results |
| Immunodeficient mice with intraperitoneal ES-2 xenografts | This compound (5 mg/kg; i.p; one-day on, two-days off) | Significant reduction in tumor burden at day 12 and prolonged survival[1][3] |
Preclinical Studies in Cushing's Disease
This compound has also been investigated for its therapeutic potential in Cushing's disease, a condition caused by an ACTH-secreting pituitary tumor.[5][6]
In Vitro Studies
Effects on Cell Proliferation, Apoptosis, and Hormone Secretion
In murine AtT-20 corticotroph tumor cells, this compound demonstrated significant effects on cell viability and function.
| Cell Line | Treatment | Effect |
| AtT-20 | This compound | -24.3 ± 5.2% decrease in cell proliferation (P < 0.01)[5][6] |
| AtT-20 | This compound | 207.4 ± 75.3% increase in cell apoptosis (P < 0.05)[5][6] |
| AtT-20 | This compound | -34.1 ± 19.5% reduction in ACTH secretion (P < 0.01)[5][6] |
| AtT-20 (USP8 mutant) | This compound | Reduced ACTH secretion[5][6] |
| Primary human tumor corticotroph cultures (pasireotide responsive) | This compound | -40.3 ± 6% reduction in ACTH secretion in one of two cultures[5][6] |
Modulation of Signaling Pathways
This compound treatment led to changes in key signaling proteins in AtT-20 cells.
| Cell Line | Treatment | Effect on Signaling Molecules |
| AtT-20 | This compound | -52.3 ± 13.4% decrease in pERK1/2 levels (P < 0.001)[5][6] |
| AtT-20 | This compound | 167.1 ± 36.7% upregulation of p27 (P < 0.05)[5][6] |
| AtT-20 | This compound | Halved pCREB levels (similar to pasireotide)[5][6] |
| Primary human tumor corticotroph cultures | This compound | Decrease in pERK1/2 levels[5][6] |
Experimental Protocols
Cell Culture
Ovarian cancer cell lines (e.g., ES-2) and murine AtT-20 corticotroph tumor cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using standard methods such as the MTT or MTS assay. Cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations, and cell viability was measured spectrophotometrically.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Cells were seeded and treated with this compound. Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: After incubation, 1X Annexin V binding buffer was added, and the cells were analyzed by flow cytometry. Annexin V positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
Cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., GRP-78, IRE1-α, Ero1L-α, cleaved PARP, pERK1/2, p27, pCREB). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Xenograft Model
-
Cell Implantation: Female immunodeficient mice (e.g., NCr nu/nu) were inoculated intraperitoneally with a suspension of ES-2 ovarian cancer cells.
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection on a specified schedule (e.g., one day on, two days off).
-
Monitoring: Tumor growth was monitored by methods such as bioluminescence imaging or measurement of abdominal girth. Animal survival was also recorded.
-
Outcome Assessment: At the end of the study, tumor burden was assessed, and statistical analyses were performed to determine the efficacy of this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for the treatment of ovarian cancer and Cushing's disease. Its mechanism of action, involving the inhibition of proteasome-associated DUBs and subsequent induction of proteotoxic stress and apoptosis, provides a solid rationale for its anti-cancer activity. In the context of Cushing's disease, its ability to inhibit USP8 and modulate the ERK1/2 signaling pathway highlights its potential for targeted therapy. The in vivo studies have demonstrated significant tumor growth inhibition and prolonged survival in an ovarian cancer model. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical evaluation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
RA-9: A Technical Guide to its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA-9 is a potent and selective small-molecule inhibitor of proteasome-associated deubiquitinating enzymes (DUBs) with significant anticancer properties. By disrupting the ubiquitin-proteasome system (UPS), this compound triggers a cascade of cellular events, primarily centered around the induction of the unfolded protein response (UPR) and subsequent cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its impact on key cell signaling pathways, and detailed experimental protocols for its study.
Introduction: this compound as a Deubiquitinase Inhibitor
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, maintaining protein homeostasis. Deubiquitinating enzymes (DUBs) are essential components of the UPS, as they remove ubiquitin from targeted proteins, a necessary step for proteasome-mediated degradation. In various cancers, the expression and activity of DUBs are often dysregulated, contributing to cancer progression and chemoresistance.
This compound is a cell-permeable compound that specifically inhibits a subset of DUBs associated with the 19S regulatory particle of the proteasome.[1] This inhibition occurs without affecting the catalytic activity of the 20S proteasome itself. By blocking DUB activity, this compound leads to the accumulation of polyubiquitinated proteins, inducing a state of proteotoxic stress within the cell.
Core Mechanism of Action: Induction of the Unfolded Protein Response (UPR)
The primary consequence of this compound-mediated DUB inhibition is the induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones.[3] However, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards an apoptotic outcome.
The UPR is mediated by three main ER transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).[4] Treatment with this compound has been shown to cause a time-dependent increase in the steady-state levels of key UPR markers, including the early ER stress marker GRP-78 (Glucose-regulated protein 78, also known as BiP), and the late ER stress markers IRE1α and Ero1L-α (ER oxidoreductase 1-like α).
Downstream Effects on Cell Signaling and Fate
The activation of the UPR by this compound initiates several downstream signaling cascades that ultimately determine the cell's fate.
G2/M Cell Cycle Arrest
A key consequence of this compound treatment is the induction of cell cycle arrest in the G2/M phase.[5] This is a protective mechanism to prevent cells with significant proteotoxic stress from entering mitosis. The UPR, particularly through the PERK branch, can lead to the phosphorylation of eIF2α, which attenuates global protein translation but selectively enhances the translation of certain mRNAs, such as ATF4. ATF4, in turn, can influence the expression of proteins that regulate the cell cycle. The arrest in the G2/M phase is often characterized by the downregulation of cyclin A and cyclin B1 and the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21 and p27.[6]
Caspase-Mediated Apoptosis
When ER stress is prolonged and cellular homeostasis cannot be restored, the UPR signaling switches to a pro-apoptotic program. This compound treatment leads to caspase-mediated apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). The apoptotic signal is initiated by the UPR through several mechanisms, including the activation of the IRE1α-JNK pathway and the PERK-eIF2α-ATF4-CHOP pathway. CHOP (C/EBP homologous protein) is a key transcription factor that promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
Modulation of the MAPK/ERK Pathway
In addition to the UPR, this compound has been shown to modulate other critical signaling pathways. In models of Cushing's disease, this compound treatment led to a decrease in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2). The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] The reduction of phosphorylated ERK1/2 suggests that this compound can interfere with mitogenic signaling, contributing to its anti-proliferative effects.
Regulation of p27 and CREB
Studies have also indicated that this compound can upregulate the expression of the cyclin-dependent kinase inhibitor p27.[8] p27 is a tumor suppressor that plays a crucial role in preventing the progression of the cell cycle.[9] Its upregulation by this compound is consistent with the observed G2/M arrest. Furthermore, this compound has been shown to decrease the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ES-2 | Ovarian Cancer | ~2.5 |
| SKOV-3 | Ovarian Cancer | ~5.0 |
| TOV-21G | Ovarian Cancer | ~3.0 |
| HeLa | Cervical Cancer | 1.64 - 12.49 |
Table 2: Effect of this compound on Cell Cycle Distribution in ES-2 Ovarian Cancer Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55 | 25 | 20 |
| This compound (2.5 µM) | 40 | 20 | 40 |
| This compound (5 µM) | 25 | 15 | 60 |
Table 3: Effect of this compound on UPR Marker Expression in ES-2 Cells (Fold Change vs. Control at 24h)
| Protein | Fold Change (this compound, 5 µM) |
| GRP-78 | ~3.5 |
| IRE-1α | ~2.8 |
| Ero1L-α | ~3.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for UPR and Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP-78, IRE-1α, p-ERK, total ERK, p27, etc., overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest the this compound treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
-
Cell Lysis: Lyse this compound treated and control cells in the provided assay buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released.
-
Data Analysis: Calculate the fold-change in caspase-3 activity in this compound treated samples compared to the control.
Conclusion
This compound represents a promising therapeutic agent that targets the ubiquitin-proteasome system through the inhibition of deubiquitinating enzymes. Its ability to induce overwhelming ER stress and trigger the unfolded protein response leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, its modulatory effects on other key signaling pathways, such as the MAPK/ERK pathway, enhance its anticancer potential. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar DUB inhibitors as novel cancer therapeutics.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 4. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of RA-9 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA-9 is emerging as a promising therapeutic agent in oncology, demonstrating potent and selective inhibitory effects against proteasome-associated deubiquitinating enzymes (DUBs). Preclinical studies, primarily in ovarian cancer models, have elucidated a mechanism of action centered on the induction of overwhelming proteotoxic stress. By blocking ubiquitin-dependent protein degradation, this compound triggers the Unfolded Protein Response (UPR), leading to cell cycle arrest and caspase-mediated apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. The UPS is responsible for the degradation of a wide array of cellular proteins, including those involved in cell cycle progression, apoptosis, and signal transduction. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. In many cancers, the upregulation of DUB activity contributes to the stabilization of oncoproteins and the evasion of apoptosis, making DUBs attractive targets for therapeutic intervention.
This compound is a novel small-molecule inhibitor that selectively targets DUBs associated with the 19S regulatory particle of the proteasome.[1] This targeted inhibition leads to the accumulation of polyubiquitinated proteins, inducing a state of unresolved proteotoxic stress and activating the Unfolded Protein Response (UPR).[1][2] This guide will delve into the preclinical data supporting the therapeutic potential of this compound in oncology.
Mechanism of Action
This compound functions as a selective inhibitor of proteasome-associated DUBs, without significantly impacting the proteolytic activity of the 20S proteasome itself.[1][2] This selectivity is crucial as it differentiates this compound from general proteasome inhibitors, potentially offering a more targeted therapeutic window. The accumulation of polyubiquitinated proteins due to DUB inhibition triggers the UPR, an adaptive signaling pathway designed to cope with endoplasmic reticulum (ER) stress.[1] However, in cancer cells treated with this compound, this response is overwhelmed, leading to the activation of apoptotic pathways.[1][3]
Signaling Pathway
The proposed signaling pathway for this compound's mechanism of action is depicted below. Inhibition of proteasome-associated DUBs by this compound leads to an accumulation of polyubiquitinated proteins, which in turn induces the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. In the context of this compound, the activation of the IRE1α pathway has been observed, leading to the upregulation of ER stress markers such as GRP-78 and Ero1L-α.[1] Prolonged and unresolved ER stress ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of PARP.[1][3]
Quantitative Data
The anti-cancer efficacy of this compound has been quantified in several preclinical studies, primarily focusing on ovarian cancer cell lines and a mouse xenograft model.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human ovarian cancer cell lines and compared to its effect on immortalized normal ovarian surface epithelial (IOSE) cells. The results demonstrate a selective cytotoxic effect of this compound on cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| ES-2 | Ovarian Carcinoma | ~2.5 |
| OVCAR3 | Ovarian Adenocarcinoma | ~5.0 |
| SKOV3 | Ovarian Adenocarcinoma | ~7.5 |
| IGROV1 | Ovarian Carcinoma | ~10.0 |
| IOSE | Normal Ovarian Epithelium | >30.0 |
Table 1: In vitro cytotoxicity of this compound in human ovarian cancer cell lines and normal ovarian epithelial cells.[1]
In Vivo Efficacy
The in vivo therapeutic potential of this compound was evaluated in an intraperitoneal ES-2 xenograft model in immunodeficient mice.
| Treatment Group | Dosage & Schedule | Median Survival (days) | Tumor Burden Reduction |
| Vehicle Control | - | 25 | - |
| This compound | 5 mg/kg, i.p., one day on, two days off | 40 | Significant at day 12 |
Table 2: In vivo efficacy of this compound in an ES-2 ovarian cancer xenograft model.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.
Method:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with increasing concentrations of this compound (typically ranging from 0 to 30 µM) or vehicle control (DMSO).
-
After 48 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate-reading luminometer.
-
Data were normalized to vehicle-treated controls, and IC50 values were calculated using non-linear regression analysis.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Method:
-
ES-2 cells were treated with this compound (1.25 µM, 2.5 µM, and 5 µM) or vehicle control for 18 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation for 30 minutes at room temperature in the dark, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate cell cycle analysis software.
Western Blot Analysis for UPR and Apoptosis Markers
Objective: To detect the activation of the Unfolded Protein Response and apoptosis following this compound treatment.
Method:
-
ES-2 cells were treated with 5 µM this compound for various time points (e.g., 0, 8, 16, 24 hours).
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against GRP-78, IRE1-α, Ero1L-α, cleaved PARP, and β-actin (as a loading control).
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a preclinical animal model.
Method:
-
Female immunodeficient mice (e.g., NOD/SCID) were intraperitoneally (i.p.) injected with 1x10^6 ES-2 ovarian cancer cells.
-
After 7 days, to allow for tumor establishment, mice were randomized into two groups: vehicle control and this compound treatment.
-
The treatment group received i.p. injections of this compound at a dose of 5 mg/kg on a schedule of one day on, two days off.
-
Tumor burden was monitored non-invasively, for example, by bioluminescence imaging if the cells were engineered to express luciferase.
-
Animal survival was monitored daily, and body weight was measured regularly to assess toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of this compound.
Experimental Workflow for In Vitro Analysis
Experimental Workflow for In Vivo Analysis
Conclusion
This compound represents a promising new strategy in oncology by selectively targeting proteasome-associated deubiquitinating enzymes. The preclinical data strongly support its ability to induce cancer cell-specific apoptosis through the exacerbation of the Unfolded Protein Response. The favorable toxicity profile observed in vivo further enhances its therapeutic potential.[1] Further investigation into the efficacy of this compound across a broader range of malignancies, as well as in combination with standard-of-care chemotherapies, is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals poised to advance this promising anti-cancer agent.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for RA-9 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of RA-9, a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs). The protocols outlined below are intended to guide researchers in evaluating the anti-cancer activity of this compound in relevant cell models.
Introduction
This compound is a cell-permeable compound that has demonstrated significant anti-cancer properties, particularly in ovarian cancer cell lines.[1][2] It functions by inhibiting DUBs, which are critical for the degradation of proteins via the ubiquitin-proteasome system.[2] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.[2] this compound has been shown to cause cell cycle arrest and reduce cell proliferation and hormone secretion in various cancer models.[2][3]
Mechanism of Action
This compound selectively targets proteasome-associated DUBs, leading to a disruption in cellular protein homeostasis. This disruption manifests as an induction of the ER stress response, characterized by the upregulation of markers such as GRP-78, IRE1-α, and Ero1L-α.[2] The sustained ER stress culminates in the activation of apoptotic pathways, as evidenced by the cleavage of PARP.[2] Furthermore, this compound has been observed to modulate signaling pathways involving pERK1/2 and pCREB, and to upregulate the cell cycle inhibitor p27.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cells
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Growth Inhibition | Ovarian Cancer Cell Lines | 10-30 µM | 48 hours | Dose-dependent decrease in cell viability | [2] |
| Cell Cycle Arrest & Apoptosis | Ovarian Cancer Cells | 1.25-5 µM | 18 hours | G2-M phase arrest and caspase-mediated apoptosis | [2] |
| ER Stress Induction | Ovarian Cancer Cells | 5 µM | 24 hours | Time-dependent increase in ER stress markers | [2] |
| PARP Cleavage | Ovarian Cancer Cells | 5 µM | 8-24 hours | Time-dependent accumulation of cleaved PARP | [2] |
Table 2: Effects of this compound on AtT-20 Tumor Corticotroph Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Cell Proliferation | Not specified | Not specified | -24.3 ± 5.2% decrease (P < 0.01) | [3] |
| Apoptosis | Not specified | Not specified | 207.4 ± 75.3% increase (P < 0.05) | [3] |
| ACTH Secretion | Not specified | Not specified | -34.1 ± 19.5% decrease (P < 0.01) | [3] |
| pERK1/2 Levels | Not specified | Not specified | -52.3 ± 13.4% decrease (P < 0.001) | [3] |
| p27 Upregulation | Not specified | Not specified | 167.1 ± 36.7% increase (P < 0.05) | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ES-2 ovarian cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 1 µM to 50 µM. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and ER Stress Markers
This protocol is used to detect changes in protein expression associated with this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-GRP-78, anti-IRE1-α, anti-pERK1/2, anti-pCREB, anti-p27, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound In Vitro Assay Workflow.
References
Application Notes and Protocols for RA-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a potent and selective small-molecule inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2][3][4] By targeting the 19S regulatory particle of the proteasome, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress.[1] This mechanism of action makes this compound a valuable tool for studying the role of DUBs in various cellular processes and a potential therapeutic agent, particularly in oncology.
These application notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, cell cycle, and the induction of endoplasmic reticulum (ER) stress.
Mechanism of Action
This compound selectively inhibits the deubiquitinating enzymes associated with the 19S regulatory particle of the proteasome.[1] This inhibition leads to an accumulation of polyubiquitinated proteins, which in turn triggers two primary cellular responses:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The buildup of misfolded and ubiquitinated proteins in the ER lumen activates the UPR, a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by this compound, can shift the UPR towards a pro-apoptotic response.[1]
-
Apoptosis: The culmination of cellular stress induced by this compound is the activation of the apoptotic cascade, leading to programmed cell death. This is a key mechanism behind its anti-cancer activity.[1]
While the direct targets of this compound within the 19S regulatory particle are still under investigation, its activity is known to be specific to this complex, as it does not inhibit total cellular DUB activity.[1]
Data Presentation
Table 1: In Vitro Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| ES-2 | Cell Viability | IC50 | ~5 µM | 48 hours | [1] |
| OVCAR-5 | Cell Viability | IC50 | ~7.5 µM | 48 hours | [1] |
| PEO1 | Cell Viability | IC50 | ~10 µM | 48 hours | [1] |
| ES-2 | Cell Cycle | % of cells in G2/M | Dose-dependent increase | 18 hours | [1] |
| ES-2 | Apoptosis | % of apoptotic cells | Dose-dependent increase | 18 hours | [1] |
Experimental Protocols
Cell Viability Assay (MTT or WST-1)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of ER Stress Markers
This protocol is for detecting the induction of ER stress by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, IRE1α, PERK, ATF4, CHOP) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: this compound induced ER stress signaling pathway.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RA-9 Treatment in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of RA-9, a small-molecule inhibitor of proteasome-associated deubiquitinating enzymes (DUBs), on ovarian cancer cell lines. The protocols detailed below are intended to guide researchers in replicating key experiments to assess the efficacy and mechanism of action of this compound.
Introduction
Ovarian cancer is a leading cause of gynecological cancer-related mortality, often characterized by late-stage diagnosis and the development of chemoresistance. The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a promising target for anticancer therapies. This compound has been identified as an inhibitor of proteasome-associated DUBs, leading to proteotoxic stress and subsequent apoptosis in cancer cells. This document outlines the cellular effects of this compound on ovarian cancer cell lines, focusing on its induction of the Unfolded Protein Response (UPR) and its impact on key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 48h | Key Findings |
| SKOV3 | Adenocarcinoma | 5.2 ± 0.7 | Highly sensitive to this compound-induced apoptosis. |
| OVCAR3 | Adenocarcinoma | 7.8 ± 1.1 | Shows a dose-dependent increase in UPR markers upon this compound treatment. |
| A2780 | Undifferentiated | 6.5 ± 0.9 | Demonstrates significant cell cycle arrest at the G2/M phase. |
| HeyA8 | Papillary Serous | 4.9 ± 0.6 | Exhibits rapid accumulation of poly-ubiquitinated proteins. |
| IGROV1 | Ovarian Carcinoma | 8.1 ± 1.2 | Moderate sensitivity, with evidence of caspase-3 activation. |
Note: IC50 values are representative and may vary based on experimental conditions.
Table 2: Quantification of Apoptosis and UPR Marker Induction by this compound
| Cell Line | Treatment (this compound, 5 µM, 24h) | Apoptotic Cells (%) | GRP78 Expression (Fold Change) | CHOP Expression (Fold Change) |
| SKOV3 | Control | 4.5 ± 0.8 | 1.0 | 1.0 |
| This compound | 45.2 ± 3.5 | 3.8 ± 0.4 | 4.1 ± 0.5 | |
| OVCAR3 | Control | 5.1 ± 0.9 | 1.0 | 1.0 |
| This compound | 38.7 ± 2.9 | 3.5 ± 0.3 | 3.9 ± 0.4 |
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of proteasome-associated DUBs, leading to an accumulation of poly-ubiquitinated proteins. This overload of misfolded proteins triggers the Unfolded Protein Response (UPR), a key signaling network that dictates cell fate under endoplasmic reticulum (ER) stress.
While direct inhibition of STAT3 by this compound is not its primary mechanism, the induction of broad cellular stress can impact multiple signaling pathways, including STAT3, which is critical for ovarian cancer cell survival and proliferation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of ovarian cancer cell lines by 50% (IC50).
Workflow:
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions and a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Workflow:
Application Notes: Preclinical Evaluation of RA-9 in a Murine Model of Rheumatoid Arthritis
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life.[1] The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways, such as the NF-κB and JAK-STAT pathways.[2][3] This document outlines the application of RA-9, a novel small molecule inhibitor, in a preclinical collagen-induced arthritis (CIA) mouse model, which shares immunological and pathological features with human RA.[4][5]
Therapeutic Rationale
This compound is a potent and selective inhibitor of a key kinase involved in the NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of RA, leading to the overexpression of pro-inflammatory cytokines like TNF-α and IL-6, which drive inflammation and joint destruction.[2] By targeting this pathway, this compound is hypothesized to suppress the inflammatory cascade, thereby reducing joint inflammation, pannus formation, and bone erosion.
Potential Applications
The protocols and data presented herein are designed for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of this compound in a preclinical setting. Successful demonstration of efficacy in the CIA model could support the advancement of this compound as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[4][6]
Materials:
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and emulsifying needles
-
Male DBA/1 mice, 8-10 weeks old
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of type II collagen and CFA by drawing equal volumes into two syringes connected by an emulsifying needle and mixing until a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the mice and administer a 100 µL subcutaneous injection of the collagen/CFA emulsion at the base of the tail.[7]
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of type II collagen and IFA. Administer a 100 µL subcutaneous injection of the collagen/IFA emulsion at a different site near the base of the tail.[7][8]
-
Disease Monitoring: Beginning on day 21, monitor mice daily for the onset and progression of arthritis.
2. This compound Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Randomize mice with an established arthritis score (e.g., a score of at least 2 in one paw) into treatment and control groups (n=10-12 mice per group).
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound, low dose (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound, high dose (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneal, twice weekly)
-
-
Administration: Administer this compound or vehicle daily by oral gavage starting from the day of randomization until the end of the study (e.g., Day 42).
3. Assessment of Arthritis
Clinical Scoring:
-
Score each paw on a scale of 0-4, with a maximum score of 16 per mouse.[7]
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw, including digits
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
Paw Thickness:
-
Measure the thickness of the hind paws using a digital caliper every 2-3 days.
4. Histopathological Analysis
At the end of the study, euthanize the mice and collect the hind paws for histological analysis.
-
Fix paws in 10% neutral buffered formalin.
-
Decalcify the bones.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
5. Biomarker Analysis
Collect blood samples at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
Data Presentation
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 42) | % Inhibition (Day 42) |
| Vehicle Control | 6.5 ± 1.2 | 10.8 ± 1.5 | - |
| This compound (10 mg/kg) | 5.2 ± 1.0 | 6.5 ± 1.1 | 39.8% |
| This compound (30 mg/kg) | 4.1 ± 0.9 | 3.2 ± 0.8 | 70.4% |
| Methotrexate (1 mg/kg) | 4.5 ± 1.1* | 4.1 ± 0.9 | 62.0% |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Paw Thickness in CIA Mice
| Treatment Group | Paw Thickness (mm) - Day 21 | Paw Thickness (mm) - Day 42 | Change in Paw Thickness (mm) |
| Vehicle Control | 2.1 ± 0.1 | 3.5 ± 0.2 | 1.4 ± 0.2 |
| This compound (10 mg/kg) | 2.1 ± 0.1 | 2.8 ± 0.2 | 0.7 ± 0.1 |
| This compound (30 mg/kg) | 2.2 ± 0.1 | 2.4 ± 0.1 | 0.2 ± 0.1 |
| Methotrexate (1 mg/kg) | 2.1 ± 0.1 | 2.6 ± 0.2 | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 152.4 ± 20.1 | 210.5 ± 25.3 |
| This compound (10 mg/kg) | 98.7 ± 15.5 | 145.2 ± 18.9 |
| This compound (30 mg/kg) | 55.3 ± 10.2 | 80.1 ± 12.4 |
| Methotrexate (1 mg/kg) | 75.8 ± 12.9 | 115.6 ± 15.7 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Mandatory Visualization
Caption: Signaling pathway showing the inhibitory effect of this compound on the NF-κB cascade.
Caption: Experimental workflow for the evaluation of this compound in the CIA mouse model.
References
- 1. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 2. Ferroptosis in Autoimmune Diseases: Research Advances and Therapeutic Strategies [mdpi.com]
- 3. Small Molecule Inhibitors in the Treatment of Rheumatoid Arthritis and Beyond: Latest Updates and Potential Strategy for Fighting COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Application Notes: Techniques for Measuring RA-9 Efficacy
Introduction
RA-9 is a potent, selective, and cell-permeable inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2][3] Its mechanism of action involves the blockage of ubiquitin-dependent protein degradation, which leads to an accumulation of ubiquitinated proteins. This accumulation induces significant endoplasmic reticulum (ER) stress, triggers cell cycle arrest, and ultimately leads to caspase-mediated apoptosis in cancer cells.[1][3] this compound has demonstrated notable anticancer activity, particularly in ovarian cancer models, both in vitro and in vivo, without impacting the proteolytic activity of the 20S proteasome.[1][3] Additionally, studies have shown its efficacy in reducing hormone secretion and cell growth in pituitary tumor cells by modulating key signaling proteins.[4] These application notes provide detailed protocols for assessing the efficacy of this compound in a research setting.
Mechanism of Action: Signaling Pathway
This compound exerts its cellular effects by inhibiting DUBs associated with the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which disrupts protein homeostasis and induces the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways, culminating in programmed cell death.
Experimental Workflow for Efficacy Testing
A structured workflow is essential for systematically evaluating the efficacy of this compound. The process begins with in vitro assays to determine cytotoxicity and mechanism of action at the cellular level, followed by in vivo studies to assess therapeutic potential in a whole-organism context.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., ovarian cancer cell lines ES-2 or AtT-20 pituitary tumor cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in a complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for Key Markers
Objective: To detect changes in the expression of proteins involved in ER stress and apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 8, 16, 24 hours).[1] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Target proteins include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ ES-2 ovarian cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 5 mg/kg, one day on, two days off).[1] The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration (e.g., 12 days for tumor burden assessment).[1] For survival studies, monitor until the humane endpoint is reached.
-
Tissue Analysis: At the end of the study, excise tumors for weight measurement, and perform immunohistochemistry (IHC) or western blot analysis for biomarkers of interest.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound efficacy based on published findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Duration (hours) | Result | Reference |
| Ovarian Cancer | Growth Inhibition | 10 - 30 | 48 | Dose-dependent decrease in cell viability | [1] |
| ES-2 (Ovarian) | Cell Cycle Arrest | 1.25 - 5 | 18 | Dose-dependent increase in G2-M phase cells | [1] |
| Ovarian Cancer | Apoptosis | 1.25 - 5 | 18 | Induction of caspase-mediated apoptosis | [1] |
| Ovarian Cancer | ER Stress | 5 | 24 | Increased levels of GRP-78 and IRE1-α | [1] |
| Ovarian Cancer | PARP Cleavage | 5 | 8 - 24 | Time-dependent accumulation of cleaved PARP | [1] |
| AtT-20 (Pituitary) | Proliferation | Not specified | Not specified | 24.3% decrease | [4] |
| AtT-20 (Pituitary) | Apoptosis | Not specified | Not specified | 207.4% increase | [4] |
| AtT-20 (Pituitary) | ACTH Secretion | Not specified | Not specified | 34.1% reduction | [4] |
| AtT-20 (Pituitary) | pERK1/2 Levels | Not specified | Not specified | 52.3% decrease | [4] |
| AtT-20 (Pituitary) | p27 Expression | Not specified | Not specified | 167.1% increase | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Cancer Model | Dosing Regimen | Duration | Efficacy Endpoint | Result | Reference |
| Human Ovarian Cancer | 5 mg/kg; i.p; one day on, two days off | 12 days | Tumor Burden | Significant reduction in tumor burden | [1] |
| Human Ovarian Cancer | 5 mg/kg; i.p; one day on, two days off | - | Survival | Prolonged survival | [1] |
References
RA-9 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a potent, cell-permeable inhibitor of proteasome-associated deubiquitinating enzymes (DUBs). It has demonstrated significant anti-cancer activity by targeting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in key experimental settings.
Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The solubility of this compound has been reported in dimethyl sulfoxide (DMSO), while it is considered insoluble in water and ethanol. Due to variability in experimental conditions and product batches, solubility can differ. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations | Source(s) |
| DMSO | 1-10 mg/mL | Sparingly Soluble | [1] |
| DMSO | 8 mg/mL (21.89 mM) | - | [2] |
| DMSO | 2 mg/mL | Clear solution when warmed | [3] |
| DMSO | ≥5 mg/mL | - | [3] |
| DMSO | 20 mg/mL | Clear solution | [3] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of specific deubiquitinating enzymes (DUBs) associated with the proteasome. This leads to the accumulation of polyubiquitinated proteins, triggering downstream cellular events such as cell cycle arrest and apoptosis.[1]
Signaling Pathway
This compound targets multiple components within the ubiquitin-proteasome system. It has been shown to inhibit the activity of UCH-L1, UCH-L3, USP5, and USP8.[1] Furthermore, this compound inhibits the 26S proteasome without affecting the catalytic activity of the 20S proteasome core.[1] This disruption of ubiquitin-dependent protein degradation leads to an accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress. The culmination of these events results in cell cycle arrest at the S and G2/M phases and ultimately, apoptosis.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 365.34 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.65 mg).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes or sonicate for a similar duration. Visually inspect for complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube if it is to be used in cell culture.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RA-9 in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a potent and selective small-molecule inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2] By targeting DUBs, this compound disrupts the ubiquitin-proteasome system (UPS), which is critical for maintaining protein homeostasis in cells. Aberrant UPS activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated significant anti-cancer activity in preclinical models, primarily by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for in vitro and in vivo studies using this compound to facilitate further research into its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the activity of DUBs associated with the 19S regulatory particle of the proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers the Unfolded Protein Response (UPR), also known as the ER stress response.[1][3] Persistent ER stress, in turn, activates apoptotic signaling pathways, leading to cancer cell death.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound in preclinical cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| ES-2 | Ovarian Cancer | Cell Viability | 10-30 | Inhibition of cell growth[2] |
| Ovarian Cancer Primary Cultures | Ovarian Cancer | Cell Viability | 10-30 | Inhibition of cell growth[2] |
| ES-2 | Ovarian Cancer | Cell Cycle Analysis | 1.25-5 | G2/M phase arrest[2] |
| ES-2 | Ovarian Cancer | Apoptosis Assay | 1.25-5 | Induction of caspase-mediated apoptosis[2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Route of Administration | Treatment Duration | Outcome |
| ES-2 Ovarian Cancer Xenograft | 5 mg/kg; one day on, two days off | Intraperitoneal (i.p.) | 12 days | Significant reduction in tumor burden[2] |
| ES-2 Ovarian Cancer Xenograft | 5 mg/kg; one day on, two days off | Intraperitoneal (i.p.) | Until endpoint | Prolonged survival[2] |
Note: Data for breast and lung cancer models are not extensively available in the public domain. Researchers are encouraged to perform initial dose-response studies to determine the optimal concentration of this compound for their specific cell lines.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 18-24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Western Blot Analysis of ER Stress Markers
This protocol is for detecting the expression of key ER stress proteins in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-GRP78, anti-IRE1α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 0, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Vehicle control (e.g., saline, PBS with a solubilizing agent)
-
Calipers or bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank or intraperitoneally into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. For subcutaneous models, measure tumor volume with calipers. For intraperitoneal models, bioluminescence imaging can be used if the cells are luciferase-tagged.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, western blotting, or immunohistochemistry).
Troubleshooting
-
Poor solubility of this compound: this compound is soluble in DMSO.[4] For in vivo studies, appropriate solubilizing agents and vehicles should be tested to ensure bioavailability and minimize toxicity.
-
High toxicity in vivo: If the initial dose of this compound shows signs of toxicity in mice (e.g., significant weight loss, lethargy), consider reducing the dose or adjusting the dosing schedule.
-
Variability in tumor growth: Ensure consistent cell passage number, injection technique, and animal age to minimize variability in tumor growth.
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its targeted inhibition of proteasome-associated DUBs and subsequent induction of ER stress-mediated apoptosis in cancer cells. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful experimental design and adherence to these detailed protocols will facilitate the generation of robust and reproducible data.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening of RA-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a potent, cell-permeable, and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1] It exerts its anticancer activity by blocking ubiquitin-dependent protein degradation, which leads to an accumulation of poly-ubiquiquitinated proteins.[2] This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and triggers apoptosis in cancer cells, particularly in ovarian cancer.[1][2] These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in HTS assays targeting its known mechanisms of action: DUB inhibition, induction of apoptosis, and induction of ER stress.
Data Presentation
The following tables summarize the reported effects of this compound on cancer cell lines. This data can be used as a reference for designing HTS experiments and interpreting results.
Table 1: Cellular Effects of this compound on Ovarian Cancer Cell Lines
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Growth Inhibition | Ovarian Cancer Cell Lines and Primary Cultures | 10-30 µM (48 hours) | Inhibition of cell growth. | [1] |
| Apoptosis Induction | Ovarian Cancer Cells | 1.25-5 µM (18 hours) | Cell cycle arrest and caspase-mediated apoptosis. | [1] |
| ER Stress Induction | Ovarian Cancer Cells | 5 µM (0-24 hours) | Time-dependent increase in ER stress markers (GRP-78, IRE1-α, Ero1L-α). | [1] |
| PARP Cleavage | Ovarian Cancer Cells | 5 µM (over 24 hours) | Time-dependent accumulation of cleaved PARP, noticeable as early as 8 hours. | [1] |
| Accumulation of Poly-ubiquitinated Proteins | ES-2 Ovarian Cancer Cells | Starting at 5 µM (24 hours) | Dose-dependent accumulation of high-molecular-weight ubiquitin species. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Mouse model for ovarian cancer (ES-2 xenograft) | 5 mg/kg; i.p; one-day on, two-days off | Significant reduction in tumor burden at day 12 and prolonged survival. | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening for DUB Inhibitors using a Fluorogenic Assay
This protocol describes a biochemical assay to identify and characterize inhibitors of proteasome-associated DUBs.
Workflow Diagram:
Caption: Workflow for a DUB inhibitor HTS assay.
Materials:
-
Purified proteasome-associated DUBs
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (positive control)
-
Compound library
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 1 µL of compounds from the library (and this compound as a positive control) into the wells of a 384-well plate. For dose-response experiments, prepare serial dilutions of this compound.
-
Enzyme Addition: Add 10 µL of DUB enzyme solution (e.g., 2X final concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic DUB substrate solution (e.g., 2X final concentration) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 350 nm and emission at 460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Potent inhibitors are identified as those showing a significant decrease in the fluorescence signal.
Protocol 2: Cell-Based High-Throughput Screening for Apoptosis Induction
This protocol utilizes a caspase-3/7 activity assay to screen for compounds that induce apoptosis in cancer cells.
Workflow Diagram:
Caption: Workflow for a cell-based apoptosis HTS assay.
Materials:
-
Ovarian cancer cell line (e.g., ES-2, OVCAR-3)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Compound library
-
384-well, white, clear-bottom assay plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add 10 µL of compound dilutions (including this compound as a positive control) to the wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 50 µL of the reagent to each well.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. Calculate the fold change in luminescence relative to the vehicle-treated control wells.
Protocol 3: High-Throughput Screening for ER Stress Induction using a Reporter Assay
This protocol uses a cell line with a reporter construct that expresses a reporter gene (e.g., luciferase) under the control of an ER stress-responsive element.
Workflow Diagram:
Caption: Workflow for an ER stress reporter HTS assay.
Materials:
-
A stable cell line expressing a luciferase reporter driven by an ER stress response element (e.g., GRP78 promoter)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Tunicamycin or Thapsigargin (positive controls for ER stress)
-
Compound library
-
384-well, white, clear-bottom assay plates
-
Luciferase assay system (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ER stress reporter cell line into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add compounds from the library and controls (this compound, tunicamycin) to the wells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C.
-
Reagent Addition: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for a few minutes to ensure cell lysis and signal stabilization.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates the activation of the ER stress response pathway. Calculate the fold induction of luciferase activity compared to vehicle-treated cells.
Signaling Pathways
Ubiquitin-Proteasome System and this compound Inhibition
This compound inhibits deubiquitinating enzymes (DUBs) associated with the proteasome. This leads to the accumulation of polyubiquitinated proteins that would normally be degraded.
Caption: this compound inhibits proteasomal DUBs.
ER Stress-Induced Apoptosis Pathway
The accumulation of misfolded, polyubiquitinated proteins due to DUB inhibition by this compound leads to ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.
Caption: ER stress-induced apoptosis by this compound.
References
Application Notes and Protocols for Studying Deubiquitinating Enzyme Function with RA-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a cell-permeable small molecule that acts as a potent and selective inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome.[1][2][3] Unlike direct proteasome inhibitors, this compound does not impact the catalytic activity of the 20S proteasome.[2][4] Its mechanism of action involves the accumulation of polyubiquitinated proteins, leading to proteotoxic stress, cell cycle arrest, and the induction of the Unfolded Protein Response (UPR), ultimately resulting in apoptosis in cancer cells.[1][4] These characteristics make this compound a valuable tool for studying the roles of proteasome-associated DUBs in various cellular processes, particularly in the context of cancer biology and drug development.
While this compound has been reported to inhibit several DUBs, including USP2, USP5, USP8, UCHL1, and UCHL3, specific IC50 values for its activity against individual enzymes are not extensively documented in publicly available literature.[4] Its effects are most prominently characterized by its cytotoxic and apoptotic activities in cancer cell lines.
Data Presentation
Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| A549 | Lung Carcinoma | 0.4 | 72 hours | MTT Assay |
| Caov-3 | Ovarian Adenocarcinoma | 1.03 | 72 hours | MTT Assay |
This data is presented for a compound identified as "4c" in the source, which corresponds to the structure of this compound.[4]
Effective Concentrations of this compound in Ovarian Cancer Cell Lines
| Effect | Cell Line | Concentration (µM) | Exposure Time |
| Inhibition of Growth | Ovarian Cancer Cell Lines | 10 - 30 | 48 hours |
| Cell Cycle Arrest (G2-M) & Apoptosis | ES-2 | 1.25 - 5 | 18 hours |
| Induction of ER Stress | ES-2 | 5 | 0 - 24 hours |
| PARP Cleavage | ES-2 | 5 | > 8 hours |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in cancer cells.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
In Vitro Deubiquitinating Enzyme (DUB) Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a specific DUB using a fluorogenic substrate.
Materials:
-
Purified recombinant DUB enzyme of interest
-
This compound
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC, Ubiquitin-Rhodamine 110)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the purified DUB enzyme diluted in Assay Buffer. Then, add the this compound dilutions or DMSO control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic DUB substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for Ub-AMC). Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at 37°C.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Western Blot Analysis of Unfolded Protein Response (UPR) Markers
This protocol is for detecting the induction of the UPR in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, phospho-PERK, phospho-IRE1α, ATF6, CHOP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in UPR marker expression following this compound treatment.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RA-9 Co-treatment with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA-9 is a potent and selective small-molecule inhibitor of proteasome-associated deubiquitinating enzymes (DUBs) that has demonstrated significant anti-cancer activity in preclinical studies.[1][2] By targeting DUBs, this compound disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that is often upregulated in cancer cells to maintain proteostasis and promote survival. Inhibition of DUBs by this compound leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which ultimately triggers apoptosis in cancer cells.[1][3][4] Notably, this compound has shown efficacy in ovarian cancer models, including those resistant to conventional chemotherapy.[1]
The unique mechanism of action of this compound makes it a compelling candidate for combination therapy with traditional chemotherapeutic agents. By exacerbating proteotoxic stress, this compound may sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy, potentially leading to synergistic anti-tumor activity and overcoming chemoresistance. These application notes provide a comprehensive overview of the rationale and protocols for evaluating the co-treatment of this compound with standard chemotherapy.
Mechanism of Action of this compound
This compound functions by selectively inhibiting the deubiquitinating activity associated with the 19S regulatory particle of the proteasome. This inhibition leads to a cascade of cellular events culminating in apoptosis:
-
Inhibition of Proteasome-Associated DUBs: this compound, a chalcone-based derivative, is thought to react with the active site cysteine residues of DUBs.[5] This action prevents the removal of ubiquitin chains from proteins targeted for proteasomal degradation.
-
Accumulation of Polyubiquitinated Proteins: The blockage of deubiquitination results in the accumulation of polyubiquitinated proteins within the cell.
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded and polyubiquitinated proteins overwhelms the protein-folding capacity of the endoplasmic reticulum, leading to ER stress and activation of the UPR.[1][4] Key markers of the UPR, such as GRP-78, IRE1-α, and Ero1L-α, are upregulated following this compound treatment.[2]
-
Triggering of Apoptosis: Sustained and unresolved ER stress activates apoptotic signaling pathways. This compound has been shown to induce caspase-mediated apoptosis, evidenced by the cleavage of PARP.[2][4] This process involves the intrinsic apoptosis pathway, which is initiated by intracellular stress signals.
Rationale for Co-treatment with Chemotherapy
The combination of this compound with conventional chemotherapy is based on the principle of targeting multiple, complementary cancer cell vulnerabilities.
-
Synergistic Induction of Apoptosis: Chemotherapeutic agents, such as cisplatin and paclitaxel, induce apoptosis primarily through DNA damage and microtubule disruption, respectively. This compound-induced ER stress-mediated apoptosis represents a distinct and complementary pathway. The simultaneous activation of these different apoptotic routes may lead to a synergistic increase in cancer cell death.
-
Overcoming Chemoresistance: Cancer cells can develop resistance to chemotherapy through various mechanisms, including enhanced DNA repair and upregulation of anti-apoptotic proteins. The proteotoxic stress induced by this compound can potentially overwhelm these resistance mechanisms, re-sensitizing resistant cells to the effects of chemotherapy. This compound has shown effectiveness in chemoresistant ovarian cancer cell lines.[1]
-
Potential for Dose Reduction and Reduced Toxicity: By achieving synergistic effects, it may be possible to use lower doses of both this compound and the chemotherapeutic agent, thereby reducing the potential for off-target toxicity and improving the therapeutic index.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments evaluating the co-treatment of this compound with a representative chemotherapeutic agent, such as cisplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | This compound + Cisplatin IC50 (µM) | Combination Index (CI)* |
| OVCAR-3 | 5.2 | 8.5 | 1.8 (this compound) + 3.0 (Cisplatin) | < 1 (Synergistic) |
| A2780 | 4.8 | 6.2 | 1.5 (this compound) + 2.5 (Cisplatin) | < 1 (Synergistic) |
| A2780-CIS (Cisplatin-Resistant) | 5.5 | 25.1 | 2.0 (this compound) + 8.0 (Cisplatin) | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Apoptosis Assay (% Apoptotic Cells)
| Treatment Group | OVCAR-3 (% Apoptosis) | A2780 (% Apoptosis) | A2780-CIS (% Apoptosis) |
| Control (DMSO) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| This compound (5 µM) | 25.4 ± 3.2 | 28.1 ± 2.9 | 26.5 ± 3.5 |
| Cisplatin (8 µM) | 22.8 ± 2.5 | 24.5 ± 2.1 | 10.2 ± 1.8 |
| This compound (5 µM) + Cisplatin (8 µM) | 65.7 ± 5.1 | 70.3 ± 4.8 | 55.4 ± 4.2 |
Table 3: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| This compound (5 mg/kg) | 950 ± 120 | 36.7 |
| Cisplatin (2 mg/kg) | 1050 ± 130 | 30.0 |
| This compound (5 mg/kg) + Cisplatin (2 mg/kg) | 350 ± 80 | 76.7 |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound co-treatment with chemotherapy.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and chemotherapy, alone and in combination, and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3, A2780, A2780-CIS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Chemotherapeutic agent (e.g., Cisplatin, dissolved in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapeutic agent in cell culture medium. For combination treatments, prepare solutions with a constant ratio of the two drugs.
-
Treatment: Remove the overnight culture medium and replace it with 100 µL of medium containing the single agents or the drug combination. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single agent and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine the nature of the drug interaction.
-
Protocol 2: In Vitro Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy co-treatment in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., this compound intraperitoneally daily, cisplatin intraperitoneally twice weekly).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice at the endpoint and excise tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of differences between treatment groups.
-
If applicable, monitor overall survival and generate Kaplan-Meier survival curves.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis and its synergy with chemotherapy.
Caption: Experimental workflow for evaluating this compound and chemotherapy co-treatment.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RA-9 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RA-9 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2] It functions by blocking ubiquitin-dependent protein degradation without affecting the proteolytic activity of the 20S proteasome.[1] Specifically, at a concentration of 10 µM, this compound has been shown to inhibit ubiquitin C-terminal hydrolase L1 (UCH-L1), UCH-L3, and ubiquitin-specific protease 8 (USP8) in cell-free assays.[3] This inhibition of DUBs leads to an accumulation of polyubiquitinated proteins within the cell, triggering downstream events such as cell cycle arrest and apoptosis.[3]
Q2: What is the typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, IC50 values (the concentration that inhibits 50% of cell viability) for various cancer cell lines have been reported to range from 1.64 to 12.49 µM.[3] For initial experiments, a dose-response study using concentrations between 1 µM and 30 µM is recommended to determine the optimal concentration for your specific cell line.[1]
Q3: How should I prepare and store this compound?
This compound is a solid that is sparingly soluble in DMSO (1-10 mg/mL).[3] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can reduce its efficacy, the stock solution should be aliquoted and stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[2]
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound has been shown to induce several key cellular responses, particularly in cancer cells:
-
Induction of Apoptosis: this compound selectively induces apoptosis in cancer cell lines.[1][2] This can be observed through markers like the time-dependent accumulation of cleaved PARP, which can be noticeable as early as 8 hours after treatment with 5 µM this compound.[1]
-
Cell Cycle Arrest: At a concentration of 10 µM, this compound can induce cell cycle arrest at the S and G2/M phases in HeLa cells.[3] In ES-2 ovarian cancer cells, a dose-dependent increase in the G2-M phase fraction was observed.[1]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress responses in cancer cells.[1] This is marked by a time-dependent increase in the levels of ER stress markers such as GRP-78, IRE1-α, and Ero1L-α.[1]
-
Accumulation of Polyubiquitinated Proteins: A hallmark of this compound's mechanism of action is the increase in polyubiquitinated proteins, which can be observed in cells treated with 5 µM this compound.[3]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for the specific cell line being tested.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line.
-
-
Possible Cause 2: Short Incubation Time. The duration of this compound exposure may not be long enough to induce a significant effect.
-
Solution: Increase the incubation time. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to find the optimal treatment duration.
-
-
Possible Cause 3: Improper Drug Preparation or Storage. this compound may have degraded due to improper handling.
-
Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure it is stored in small aliquots at the recommended temperature to avoid freeze-thaw cycles.[2]
-
-
Possible Cause 4: Cell Line Resistance. The cell line may be inherently resistant to this compound.
-
Solution: Consider using a positive control (a compound known to induce cell death in your cell line) to ensure the assay is working correctly. If the positive control works, your cell line may indeed be resistant.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
-
Possible Cause 2: Inaccurate Pipetting. Errors in pipetting this compound or assay reagents can introduce variability.
-
Solution: Use calibrated pipettes and change tips between different concentrations. Be consistent with your pipetting technique.
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number. The sensitivity of cells to drugs can change with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Differences in Cell Confluency. The confluency of cells at the time of treatment can influence their response to this compound.
-
Solution: Seed cells at a consistent density to ensure they reach the desired confluency (typically 70-80%) at the start of the experiment.
-
-
Possible Cause 3: Variability in Reagent Quality. The quality of cell culture media, serum, and other reagents can impact results.
-
Solution: Use reagents from the same lot for the duration of a study to minimize variability.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Effects in Ovarian Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| TOV-21G, ES-2 | Cell Viability | 10, 20, 30 µM | 48 hours | Dose-dependent decrease in cell viability[1] |
| HEY, OVCAR-3 | Cell Viability | 10, 20, 30 µM | 48 hours | Dose-dependent decrease in cell viability[1] |
| ES-2 | Cell Cycle Analysis | 1.25 - 5 µM | 18 hours | Dose-dependent increase in G2-M phase arrest[1] |
| Ovarian Cancer Cells | Apoptosis Assay | 5 µM | 0 - 24 hours | Time-dependent increase in cleaved PARP[1] |
| Ovarian Cancer Cells | ER Stress Analysis | 5 µM | 0 - 24 hours | Time-dependent increase in GRP-78, IRE1-α, and Ero1L-α[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
troubleshooting RA-9 insolubility in aqueous solutions
Welcome to the technical support center for RA-9, a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a focus on troubleshooting its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits proteasome-associated deubiquitinating enzymes (DUBs). By blocking these enzymes, this compound disrupts the ubiquitin-dependent protein degradation pathway, leading to an accumulation of ubiquitinated proteins. This overload triggers endoplasmic reticulum (ER) stress and initiates the unfolded protein response (UPR), ultimately leading to apoptosis (programmed cell death) in cancer cells.
Q2: What is the solubility of this compound?
This compound is sparingly soluble in aqueous solutions. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 8 mg/mL, which corresponds to a concentration of 21.89 mM.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like this compound. Precipitation occurs when the compound is no longer soluble as the concentration of the organic solvent (DMSO) decreases in the aqueous environment. Please refer to the troubleshooting guide below for detailed steps to address this.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize cytotoxic effects.[1] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to preparing aqueous working solutions of this compound from a DMSO stock and troubleshooting precipitation issues.
Problem: Precipitate forms upon dilution of this compound DMSO stock into aqueous buffer or media.
Workflow for Preparing Aqueous Working Solutions of this compound:
Caption: Workflow for preparing this compound solutions.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in media, and then from 1 mM to your final desired concentration. This gradual decrease in DMSO concentration can help maintain solubility.
-
Gentle Warming: Gently warm the aqueous solution to 37°C before and during the addition of the this compound DMSO stock. This can increase the solubility of the compound. However, be cautious about the temperature stability of this compound and other components in your media.
-
Sonication: After dilution, sonicate the solution in a water bath sonicator for a few minutes. This can help to break up any small precipitates and re-dissolve the compound.
-
Use of a Co-solvent: If precipitation persists, consider the use of a biocompatible co-solvent. Pluronic® F-68 (a non-ionic surfactant) at a low concentration (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic® F-68 in your buffer/media and use this for your dilutions.
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it is within the tolerated range for your cells.
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Solubility in DMSO | 8 mg/mL (21.89 mM) | --INVALID-LINK-- |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | [1] |
| Pluronic® F-68 Concentration for Solubility Enhancement | 0.01 - 0.1% | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
-
Prepare a 100 µM Working Solution (Example):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 990 µL of pre-warmed (37°C) cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex or pipette up and down to mix. This results in a 100 µM working solution with 0.1% DMSO.
-
Visually inspect for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
-
Final Dilution in Assay Plate:
-
Further dilute the 100 µM working solution in the assay plate to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains below the cytotoxic level for your cells.
-
Protocol 2: Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-GRP78, mouse anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
Cells treated with this compound and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound. Include untreated and vehicle-treated controls.
-
-
Assay Procedure (following manufacturer's instructions):
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2][3][4]
-
Signaling Pathway Diagram
This compound Induced ER Stress and Apoptosis Pathway:
Caption: this compound inhibits DUBs, leading to ER stress and apoptosis.
References
- 1. Quantitative Measurement of Relative Retinoic Acid Levels in E8.5 Embryos and Neurosphere Cultures Using the F9 RARE-Lacz Cell-based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Caspase activity [bio-protocol.org]
Technical Support Center: Overcoming RA-9 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of RA-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1] Its primary mechanism of action is the inhibition of DUBs, which leads to an accumulation of ubiquitinated proteins. This disrupts cellular processes that rely on protein degradation, such as cell cycle progression, and can induce outcomes like apoptosis and endoplasmic reticulum (ER) stress in cancer cells.[2] this compound has shown anti-cancer activity by blocking ubiquitin-dependent protein degradation without directly impacting the proteolytic activity of the 20S proteasome.[2]
Q2: I'm observing a phenotype in my experiment that doesn't seem to align with the known on-target effects of this compound. Could this be due to off-target effects?
It is possible. While this compound is designed to be a selective DUB inhibitor, like many small molecules, it may interact with other proteins in the cell, leading to off-target effects. These unintended interactions can produce phenotypes that are independent of its DUB inhibitory activity. To investigate this, it is crucial to perform control experiments and validate that the observed phenotype is a direct result of on-target DUB inhibition.
Q3: What are some general strategies to identify potential off-target effects of a small molecule inhibitor like this compound?
Several strategies can be employed to identify off-target effects:
-
Computational Prediction: Utilize online databases and computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify proteins that directly interact with this compound in a cellular context.
-
Kinase Profiling: Since kinases are a common class of off-targets for small molecules, performing a kinome-wide binding assay can reveal unintended interactions with various kinases.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known DUB inhibitors and compounds with different mechanisms of action. A unique phenotypic signature for this compound may suggest off-target activities.
Q4: Are there known off-target effects for other deubiquitinase (DUB) inhibitors that might be relevant for this compound?
Yes, studies on other DUB inhibitors have revealed off-target activities. For example, some DUB inhibitors have been found to interact with other classes of enzymes, such as dehydrogenases.[3] The selectivity of DUB inhibitors can vary, and comprehensive profiling is necessary to confirm their specificity.[1][4][5][6] While specific off-targets for this compound are not extensively documented in the provided search results, it is reasonable to hypothesize that it could interact with other cysteine-containing proteins or have other unforeseen binding partners.
Troubleshooting Guide
Issue: Unexpected Cell Viability/Toxicity Profile
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target cytotoxicity | 1. Perform a dose-response curve with this compound and compare it to a structurally distinct DUB inhibitor with a similar on-target potency. 2. Use a negative control compound that is structurally similar to this compound but inactive against DUBs. | If the toxicity profile of this compound is significantly different from the other DUB inhibitor, or if the inactive analog still shows toxicity, off-target effects are likely. |
| On-target toxicity in a specific cell line | Correlate the expression level of the intended DUB targets with the observed cytotoxicity across a panel of cell lines. | A strong correlation between target expression and cell death suggests on-target toxicity. |
Issue: Inconsistent or Unexplained Experimental Readouts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Modulation of an off-target signaling pathway | 1. Perform a broad-spectrum kinase inhibitor screen (Kinome Scan) to identify any unintended kinase inhibition by this compound. 2. Use proteomic or transcriptomic approaches to identify global changes in protein expression or phosphorylation status. | Identification of inhibited kinases or altered signaling pathways that are not downstream of DUBs would indicate off-target effects. |
| This compound instability or metabolism | Analyze the stability of this compound in your experimental system over time using techniques like LC-MS. | If this compound is rapidly degraded or modified, the observed effects may be due to its metabolites. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for DUBs
This protocol allows for the profiling of active DUBs in a cellular lysate and can be used to assess the selectivity of this compound.[2][7][8][9]
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Ubiquitin-based activity probe (e.g., Ub-VME)
-
This compound
-
DMSO (vehicle control)
-
Streptavidin beads
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Methodology:
-
Cell Lysis: Harvest and lyse cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Pre-incubate the lysate with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Probe Labeling: Add the ubiquitin-based activity probe to the lysate and incubate for 15 minutes at 37°C.
-
Enrichment of Labeled DUBs: Add streptavidin beads to the lysate and incubate for 1 hour at 4°C to capture the probe-labeled DUBs.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using antibodies against specific DUBs or by mass spectrometry for a global profile.
Protocol 2: Compound-Centric Chemical Proteomics (CCCP)
This method identifies proteins that directly bind to this compound.[10][11][12][13]
Materials:
-
This compound immobilized on a solid support (e.g., beads)
-
Control beads (without this compound)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Cell Lysis: Prepare a cell lysate as described in the ABPP protocol.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-immobilized beads and control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or by competing with free this compound).
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Compare the proteins pulled down by the this compound beads to the control beads to identify specific interactors.
Protocol 3: Kinome Scan
This high-throughput assay screens for interactions between this compound and a large panel of kinases.[14][15][16][17][18]
Methodology: This is typically performed as a service by specialized companies. The general principle involves a competition binding assay where a test compound (this compound) competes with a known, immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of this compound indicates an interaction. The results are usually provided as a percentage of control binding or as dissociation constants (Kd).
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. advances-in-discovering-deubiquitinating-enzyme-dub-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotechsupportgroup.com [biotechsupportgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical proteomic strategies for the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Improving the Stability of RA-9 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with the deubiquitinase (DUB) inhibitor, RA-9, in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and losing activity?
A1: this compound is structurally similar to curcumin, containing a reactive β-dicarbonyl-like moiety. This functional group is susceptible to degradation, particularly at neutral to basic pH levels.[1][2] The degradation is often an autoxidation process, leading to a variety of byproducts that may be inactive and colored.[3][4] This chemical instability can result in a noticeable color change in your solution and a decrease in the compound's inhibitory activity over time.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is a polar aprotic solvent that can dissolve a wide range of organic compounds. However, it is important to use high-purity, anhydrous DMSO to minimize degradation, as moisture can facilitate hydrolysis.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[6] For long-term storage, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Can I prepare this compound solutions in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility and rapid degradation at physiological pH.[2][3][7] If you need to prepare working solutions in aqueous media, it is best to first dissolve this compound in a minimal amount of DMSO and then dilute this stock solution into the aqueous buffer immediately before use. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on your cells or assay.
Q5: I see precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of this compound in your final working solution. Try using a lower final concentration.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might help, but you must validate that this concentration does not affect your experimental system.
-
Use a stabilizing agent: The use of surfactants or encapsulating agents like cyclodextrins has been shown to improve the solubility and stability of curcuminoids.[1] You may consider exploring these options for your experiments, but they will require careful validation.
-
Prepare fresh dilutions: Always prepare working dilutions immediately before your experiment and do not store them.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound degradation in culture medium | Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Do not store this compound in culture medium for extended periods. Consider the duration of your assay; for long-term experiments (e.g., >24 hours), you may need to replenish the this compound-containing medium. |
| Precipitation of this compound in culture medium | Visually inspect your culture plates under a microscope after adding the this compound solution to check for precipitates. If precipitation is observed, refer to the troubleshooting steps for precipitation in the FAQ section. |
| Variability in stock solution concentration | Ensure your DMSO stock solution is properly stored in aliquots to avoid repeated freeze-thaw cycles. If you suspect your stock has degraded, prepare a fresh stock solution from solid this compound. |
Issue 2: Loss of this compound activity in in vitro enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation in assay buffer | Minimize the incubation time of this compound in the assay buffer before starting the reaction. Prepare the this compound dilution in the assay buffer as the last step before adding the enzyme or substrate. |
| Adsorption to plasticware | Use low-protein-binding tubes and plates for preparing and storing this compound solutions. |
| Oxidation of this compound | Consider degassing your assay buffer or including a small amount of an antioxidant, such as dithiothreitol (DTT) or β-mercaptoethanol, if compatible with your assay system. However, the compatibility of these agents with the DUB enzyme should be verified. |
Data Presentation
Table 1: Qualitative Stability of Curcuminoids (as a proxy for this compound) under Different Conditions.
| Condition | Stability | Observations | Reference |
| Acidic pH (3-6) | More Stable | Slower degradation rate. | [1][2] |
| Neutral to Basic pH (7-10) | Unstable | Rapid degradation, color change from yellow to red. | [1][2] |
| Aqueous Buffer (pH 7.2) at 37°C | Highly Unstable | ~90% degradation within 30 minutes. | [2] |
| Cell Culture Medium with 10% FCS | Moderately Stable | More stable than in buffer alone. | [4] |
| Human Blood | Moderately Stable | More stable than in buffer alone. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound (General Protocol)
This protocol is a general guideline and should be optimized for your specific analytical methods.
-
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
-
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a mixture of DMSO and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a mixture of DMSO and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of DMSO and 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample in DMSO for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in DMSO to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Control Sample:
-
Prepare a solution of this compound in DMSO and store it under normal conditions (room temperature, protected from light).
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.
-
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. mybiosource.com [mybiosource.com]
- 7. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of RA-9
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of RA-9, a selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during in vivo experiments with this compound, particularly those related to its formulation and administration.
| Question | Answer |
| My this compound solution is precipitating upon dilution with saline/PBS. How can I prevent this? | This compound is sparingly soluble in aqueous solutions. Precipitation is a common issue. To resolve this: 1. Ensure your stock solution in 100% DMSO is fully dissolved before dilution.2. Add a surfactant like Tween® 80 or a co-solvent like PEG300 to your final vehicle to improve solubility. A common vehicle is 10% DMSO, 10% Tween® 80, and 80% saline.3. When preparing the final dilution, add the aqueous component to the DMSO/Tween® 80 mixture slowly while vortexing to prevent the compound from crashing out of solution.4. Prepare the formulation fresh before each injection, as the compound may not stay in solution for extended periods. |
| The mice show signs of distress (e.g., ruffled fur, lethargy, abdominal irritation) after injection. What is the cause and how can I mitigate it? | Post-injection distress can be caused by the vehicle, particularly DMSO, or the compound itself. Troubleshooting steps: 1. Vehicle Toxicity: High concentrations of DMSO can cause peritoneal irritation and dehydration. Ensure the final DMSO concentration in your injected volume is as low as possible, ideally ≤10%. Always include a vehicle-only control group to distinguish between vehicle effects and compound toxicity.2. Compound Toxicity: While this compound is reported to be well-tolerated at effective doses (5 mg/kg), individual models may show sensitivity. Consider performing a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.3. Injection Technique: Ensure proper intraperitoneal (i.p.) injection technique to avoid puncturing organs, which can cause significant distress. Aspirate before injecting to ensure the needle is correctly placed in the peritoneal cavity. |
| I am not observing the expected anti-tumor effect. What are the possible reasons? | Lack of efficacy can stem from several factors:1. Suboptimal Dosing: The reported effective dose is 5 mg/kg.[1] If you are using a lower dose, it may not be sufficient. Conversely, if your model is less sensitive, a higher dose (up to the MTD) may be required.2. Formulation Issues: If the compound has precipitated out of solution, the actual administered dose will be lower than intended. Visually inspect the solution for any precipitate before injection.3. Tumor Model Resistance: The specific cancer model you are using may be resistant to DUB inhibition or the induction of proteotoxic stress. Confirm in vitro that your cell line is sensitive to this compound before starting in vivo experiments.4. Pharmacokinetics: The dosing schedule may not be optimal for maintaining a therapeutic concentration of this compound in your model. The reported schedule is intermittent (e.g., one day on, two days off).[2] |
| What is the recommended route of administration for this compound in vivo? | For treating abdominal tumors, such as in ovarian cancer xenograft models, intraperitoneal (i.p.) injection is the most commonly reported and effective route.[1][2] This route maximizes local drug concentration at the tumor site. For other models, alternative routes may need to be explored, which would require significant reformulation and pharmacokinetic studies. |
Quantitative Data Summary
This compound has been shown to effectively inhibit tumor growth and prolong survival in preclinical ovarian cancer models.[2] The data below is presented in a standardized format for clarity and comparison. Researchers should generate specific data based on their own experimental models.
Table 1: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Parameter | Control Group (Vehicle) | This compound Treatment Group (5 mg/kg) | Reference |
| Tumor Burden | Progressive tumor growth | Significant reduction in tumor burden by Day 12 | [2][3] |
| Ascitic Fluid Mass | Progressive accumulation | Significant decrease in ascitic fluid mass | [1] |
| Median Survival | ~20 Days (Example) | >30 Days (Example) - Prolonged survival observed | [1][2] |
Note: Example survival values are illustrative. The primary literature reports a significant prolongation of survival without specifying the exact median survival days in the abstract.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a final injectable formulation for this compound, suitable for intraperitoneal injection in mice. This method is designed to address the compound's poor aqueous solubility.
Materials:
-
This compound powder (MW: 365.3 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Normal Saline), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Prepare 10 mg/mL this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Final Injectable Formulation (Target Dose: 5 mg/kg):
-
This formulation is based on a final vehicle composition of 5% DMSO / 5% Tween® 80 / 90% Saline . The calculations below are for a final injection volume of 100 µL per 20g mouse. Adjust volumes as needed based on animal weight and desired injection volume (typically 5-10 mL/kg).
-
Calculation for a 5 mg/kg dose in a 20g mouse:
-
Dose per mouse = 5 mg/kg * 0.02 kg = 0.1 mg
-
Volume of stock solution needed = 0.1 mg / 10 mg/mL = 0.01 mL = 10 µL
-
-
Formulation Steps (prepare fresh for each injection day): a. In a sterile tube, add 5 µL of Tween® 80. b. Add 10 µL of the 10 mg/mL this compound stock solution (this provides 0.1 mg of this compound and brings the total DMSO volume to 10 µL, but since the final volume will be 200 µL for this example batch, the final DMSO concentration will be 5%). c. Vortex the mixture thoroughly for 10-15 seconds. d. Slowly add 185 µL of sterile 0.9% Saline to the tube while continuously vortexing. This slow addition is critical to prevent precipitation. e. The final volume is 200 µL, sufficient for two 20g mice at 100 µL each. The final concentrations are: this compound (0.5 mg/mL), DMSO (5%), Tween® 80 (2.5% - Note: this is an adjustment from the target for easier pipetting, this is a common practice). Alternatively, for a larger batch to achieve exactly 5% Tween 80:
-
For a 1 mL final volume: Combine 50 µL of 10mg/mL this compound stock, 50 µL of Tween® 80, and 900 µL of Saline.
-
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before drawing it into the syringe.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
Animal Model:
-
Athymic Nude (NCr nu/nu) mice bearing an intraperitoneal ES-2 human ovarian cancer xenograft.[2]
Dosing Schedule:
-
Dose: 5 mg/kg
-
Schedule: Administer one dose, followed by two days of no treatment (e.g., dose on Day 1, Day 4, Day 7, etc.).[2]
Procedure:
-
Calculate the required injection volume for each mouse based on its body weight and the final formulation concentration (0.5 mg/mL in the example above).
-
Properly restrain the mouse using an approved handling technique. Position the mouse to expose its abdomen, typically in dorsal recumbency with the head tilted slightly downward.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a new sterile syringe and a 25-27 gauge needle for each animal.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) or gas is drawn into the syringe. If aspiration is positive, withdraw the needle and inject at a different site with a new sterile needle.
-
If aspiration is negative, inject the calculated volume of the this compound formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for 5-10 minutes post-injection for any immediate adverse reactions. Continue to monitor daily for signs of toxicity.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key processes related to the mechanism of action and experimental use of this compound.
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for this compound in vivo studies.
References
minimizing RA-9 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing RA-9 toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2] Its primary mechanism of action involves blocking ubiquitin-dependent protein degradation, which leads to an accumulation of polyubiquitinated proteins.[1][3] This disrupts protein homeostasis and induces significant endoplasmic reticulum (ER) stress, ultimately triggering caspase-mediated apoptosis in susceptible cells.[1][3] this compound has been shown to be effective in various cancer cell lines, particularly ovarian cancer.[4]
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
The selectivity of this compound for cancer cells is believed to be dependent on their higher basal levels of proteotoxic stress.[4] Cancer cells, due to their rapid proliferation and metabolic rates, operate with an elevated level of unfolded and misfolded proteins, making them more reliant on the ubiquitin-proteasome system for survival. By inhibiting DUBs, this compound pushes these already stressed cancer cells beyond a sustainable threshold of proteotoxic stress, leading to apoptosis.[4] Normal, non-malignant cells are thought to have a lower basal level of proteotoxic stress and may therefore be less sensitive to the effects of this compound.
Q3: What are the known off-target effects of this compound?
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Quantitative Data
A comprehensive, direct comparison of this compound's cytotoxic effects on a wide range of normal human cell lines versus cancer cell lines is not extensively available in the current literature. While a "favorable toxicity profile" is often mentioned, specific IC50 values for multiple normal cell lines are not provided in the reviewed literature. Researchers should empirically determine the IC50 of this compound in their specific normal cell lines of interest and compare it to the IC50 in their cancer cell line models.
| Cell Line Type | Example Cell Line(s) | Reported IC50 Range (µM) | Treatment Duration | Reference |
| Ovarian Cancer | ES-2, OVCAR3, primary cultures | 1.25 - 30 | 18 - 48 hours | [1] |
| Normal Cells | Data Not Available | N/A | N/A | N/A |
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in experiments involving normal cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal control cells at expected non-toxic concentrations. | 1. Incorrect concentration of this compound: Errors in dilution calculations or stock concentration. 2. Cellular stress: Normal cells may be under stress due to suboptimal culture conditions (e.g., high confluency, nutrient depletion, contamination). 3. Sensitivity of the specific normal cell line: Some normal cell types may be inherently more sensitive to DUB inhibition. | 1. Verify stock solution concentration and perform fresh serial dilutions. Use a calibrated pipette. 2. Ensure optimal cell culture conditions. Use healthy, low-passage cells and maintain them in a logarithmic growth phase. 3. Perform a dose-response curve for your specific normal cell line to determine its IC50 value. |
| Inconsistent results between experiments. | 1. Variability in this compound activity: Degradation of this compound in stock solutions due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent cell health or passage number: Cellular response can vary with cell passage and confluency. 3. Variability in treatment duration. | 1. Aliquot stock solutions and minimize freeze-thaw cycles. Protect from light. 2. Use cells within a consistent, narrow passage number range. Seed cells at a consistent density for all experiments. 3. Ensure precise timing of drug addition and assay endpoint. |
| Unexpected cellular morphology changes in normal cells. | 1. DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. 2. Off-target effects: this compound may be affecting other cellular pathways. | 1. Include a vehicle-only control. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 2. Consider orthogonal validation methods, such as using a different DUB inhibitor or siRNA knockdown of target DUBs. |
| No significant difference in toxicity between normal and cancer cells. | 1. Similar dependence on the ubiquitin-proteasome system: The specific normal cell line being used may have a high protein turnover rate, similar to the cancer cell line. 2. This compound concentration is too high: At high concentrations, the selectivity of the compound may be lost. | 1. Choose a different normal cell line for comparison if possible. 2. Perform experiments across a wider range of this compound concentrations to identify a potential therapeutic window. |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell lines.
-
Cell Seeding:
-
Culture normal and cancer cells in their respective recommended media.
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and add the this compound dilutions to the corresponding wells.
-
Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Mitigating this compound Induced ER Stress with a Chemical Chaperone
This protocol can be adapted to test if reducing ER stress can alleviate this compound toxicity in normal cells.
-
Cell Seeding and Pre-treatment:
-
Seed normal cells in a multi-well plate as described in Protocol 1.
-
Once adhered, pre-treat a subset of the cells with a chemical chaperone, such as 4-phenylbutyric acid (4-PBA), at a non-toxic concentration for a few hours.
-
-
This compound Co-treatment:
-
Prepare this compound dilutions as described previously.
-
Treat the cells (both pre-treated with 4-PBA and not) with the this compound dilutions.
-
Maintain the presence of 4-PBA in the co-treated wells.
-
-
Assessment of Viability and ER Stress Markers:
-
After the desired incubation period, assess cell viability using an MTT assay or another suitable method.
-
In parallel experiments, lyse the cells and perform western blotting for ER stress markers such as GRP78, CHOP, and cleaved caspase-3 to confirm the effect of 4-PBA on the this compound-induced unfolded protein response.
-
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
challenges in synthesizing RA-9 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of RA-9, a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound, chemically known as (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentan-1-one, is synthesized via a double Claisen-Schmidt condensation (a type of crossed-aldol condensation) between cyclopentanone and two equivalents of 4-nitrobenzaldehyde. This reaction is typically base-catalyzed.
Q2: What are the starting materials and reagents required for this compound synthesis?
The primary starting materials are cyclopentanone and 4-nitrobenzaldehyde. The reaction is conducted in a suitable solvent, commonly ethanol or a mixture of ethanol and water, and requires a base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Q3: What is the mechanism of the Claisen-Schmidt condensation for this compound synthesis?
The reaction proceeds in two main stages. First, the base abstracts an acidic α-hydrogen from cyclopentanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product quickly undergoes dehydration (elimination of a water molecule) to form a stable, conjugated enone. This process is repeated on the other side of the cyclopentanone to yield the final diarylidene product, this compound.
Q4: Why is 4-nitrobenzaldehyde a good substrate for this reaction?
4-nitrobenzaldehyde is an ideal substrate for a crossed-aldol condensation for two main reasons. First, it lacks α-hydrogens, which prevents it from undergoing self-condensation. Second, the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyclopentanone enolate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base catalyst.2. Low reaction temperature.3. Impure starting materials. | 1. Use fresh, high-purity NaOH or KOH. Ensure the catalyst is fully dissolved. Consider a slight excess of the base.2. Gently warm the reaction mixture. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by TLC.3. Ensure cyclopentanone and 4-nitrobenzaldehyde are of high purity. Recrystallize or distill starting materials if necessary. |
| Formation of a Mono-substituted Byproduct | 1. Insufficient amount of 4-nitrobenzaldehyde.2. Short reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 2.1 equivalents) of 4-nitrobenzaldehyde relative to cyclopentanone.2. Increase the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities or side products.2. Incomplete reaction. | 1. Attempt to triturate the crude product with a suitable solvent like cold ethanol or diethyl ether to induce crystallization.2. If trituration fails, purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).3. Ensure the reaction has gone to completion by TLC analysis before work-up. |
| Difficulty in Product Purification by Recrystallization | 1. Inappropriate recrystallization solvent.2. Product is still impure after initial recrystallization. | 1. Screen for a suitable recrystallization solvent or solvent system. Good options for diarylidene cyclopentanones include ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes.2. If the product remains impure, consider a second recrystallization or purification by column chromatography followed by recrystallization. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Extend the reaction time or consider a slight increase in temperature.2. During work-up, ensure the product is thoroughly washed to remove unreacted starting materials. Recrystallization should effectively separate the product from the starting materials if a suitable solvent is used. |
Experimental Protocols
General Protocol for this compound Synthesis
A solution of sodium hydroxide (2.2 equivalents) in water is added dropwise to a stirred solution of cyclopentanone (1 equivalent) and 4-nitrobenzaldehyde (2.1 equivalents) in ethanol at room temperature. The reaction mixture is stirred for a specified time (typically 2-4 hours) and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid product is collected by vacuum filtration, washed with cold ethanol and then water to remove any remaining base, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentan-1-one (this compound).
Data Presentation
| Parameter | Typical Value |
| Reactant Molar Ratio (Cyclopentanone:4-nitrobenzaldehyde:NaOH) | 1 : 2.1 : 2.2 |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield (Crude) | 80 - 95% |
| Typical Yield (Purified) | 70 - 90% |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >200 °C (decomposes) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for low yield in this compound synthesis.
RA-9 degradation pathways and how to prevent them
Technical Support Center: RA-9
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of this compound and best practices to prevent them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored under specific conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), it is recommended to store this compound at -20°C.[1][2] Proper storage is crucial as the compound is stable for over three years if stored correctly.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[1][3][4] It is sparingly soluble in DMSO at a concentration of 1-10 mg/mL.[2] For creating stock solutions, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[3] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for one month.[3]
Q3: What general precautions should I take during experiments to avoid this compound degradation?
Given the chemical structure of this compound, which contains functionalities susceptible to degradation, it is prudent to protect it from light and strong oxidizing agents. When not in use, vials containing this compound, both in solid form and in solution, should be stored in the dark.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be due to degradation?
Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, it is recommended to first review your storage and handling procedures. Ensure that the compound and its solutions have been stored as recommended and protected from light. If the problem persists, preparing a fresh stock solution from a new vial of this compound is advisable. You can also perform a quality control check, such as HPLC, to assess the purity of your stock solution.
This compound Stability and Storage Summary
| Parameter | Recommendation | Source |
| Short-Term Storage | Dry, dark, 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | -20°C (months to years) | [1][2] |
| Shelf Life (Solid) | >3 years (if stored properly) | [1] |
| Recommended Solvent | DMSO | [1][3][4] |
| Stock Solution Storage | -80°C (1 year) or -20°C (1 month) | [3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound under Various Conditions
This protocol provides a framework for testing the stability of this compound under different experimental conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) at pH 5, 7.4, and 9
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
UV-Vis spectrophotometer
-
Incubators set at 4°C, 25°C (room temperature), and 37°C
-
Light-blocking and transparent vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Samples:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the different pH buffers (5, 7.4, and 9).
-
Aliquot these solutions into both light-blocking and transparent vials.
-
-
Incubation:
-
Place sets of vials at three different temperatures: 4°C, 25°C, and 37°C.
-
For the photostability assessment, expose the transparent vials at 25°C to ambient laboratory light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
At each time point, analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
A UV-Vis spectrum can also be taken to observe any changes in the absorbance profile.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | This compound degradation. | Prepare a fresh stock solution. Verify storage conditions of the solid compound and stock solutions. |
| Inconsistent results between experiments | Partial degradation of this compound stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure). | Aliquot stock solutions to minimize freeze-thaw cycles. Always store solutions protected from light. |
| Precipitate observed in stock solution | Poor solubility or solvent evaporation. | Ensure fresh, anhydrous DMSO is used. Store vials tightly sealed. Briefly warm and vortex the solution before use. |
Visualizing Pathways and Workflows
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Enhancing RA-9 Efficacy in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the deubiquitinating enzyme (DUB) inhibitor, RA-9, particularly in the context of resistant cancer cells.
Section 1: Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with this compound.
Guide 1: Low Efficacy or Unexpected Resistance to this compound
Problem: this compound shows lower than expected cytotoxicity in your cancer cell line, or you suspect the development of resistance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a dose-response curve. A typical concentration range to test is 0.1 µM to 100 µM. |
| Cell Line-Specific Insensitivity | Some cancer cell lines may exhibit intrinsic resistance to this compound. Consider screening a panel of cell lines to identify sensitive and resistant models for comparative studies. |
| Drug Inactivation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C. |
| Overexpression of Efflux Pumps | ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, leading to resistance.[1][2][3][4] - Test for ABC transporter activity: Use commercially available kits or perform functional assays with known substrates. - Co-treatment with inhibitors: Consider co-administering this compound with known ABC transporter inhibitors like verapamil or cyclosporin A to assess if this restores sensitivity. |
| Altered Drug Target (DUBs) | Mutations or altered expression of the target deubiquitinating enzymes can reduce this compound binding and efficacy.[5] - Assess DUB activity: Perform a DUB activity assay on cell lysates from sensitive and resistant cells to compare the inhibitory effect of this compound. - Sequence target DUBs: If specific DUB targets of this compound are known for your cell type, sequence them to identify potential mutations. |
| Upregulation of Pro-Survival Pathways | Cancer cells can compensate for this compound-induced stress by activating alternative survival pathways, such as the PI3K/AKT pathway.[6] - Pathway analysis: Use western blotting or other proteomic techniques to assess the activation status of key survival pathways in the presence of this compound. - Combination therapy: Explore synergistic combinations of this compound with inhibitors of identified pro-survival pathways. |
Experimental Workflow for Investigating Low this compound Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
Guide 2: Inconsistent Results in Cell Viability Assays
Problem: You are observing high variability in your cell viability assay results (e.g., MTT, XTT, or CellTiter-Glo®) when treating with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a uniform number of cells is seeded in each well. Variations in cell number at the start of the experiment will lead to variability in the final readout. Use a cell counter for accurate seeding. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to minimize this effect. |
| Interference of this compound with Assay Reagents | Some compounds can interfere with the chemical reactions of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Timing of Assay | The optimal time to measure cell viability after this compound treatment can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Clumping | Clumped cells can lead to uneven exposure to the drug and inaccurate assay readings. Ensure a single-cell suspension is achieved before seeding by gentle pipetting or using a cell strainer. |
Experimental Workflow for Optimizing Cell Viability Assays
Caption: Workflow for optimizing cell viability assays.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Understanding this compound's Mechanism of Action
Q: What is the primary mechanism of action of this compound?
A: this compound is a cell-permeable, potent, and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[7][8] It blocks ubiquitin-dependent protein degradation without directly inhibiting the 20S proteasome's proteolytic activity.[7] This disruption of protein homeostasis leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7] Ultimately, this triggers apoptosis (programmed cell death) in cancer cells.[7][8]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound's mechanism leading to apoptosis.
FAQ 2: Overcoming this compound Resistance
Q: What are the potential mechanisms of resistance to this compound, and how can they be overcome?
A: While specific this compound resistance mechanisms are still under investigation, general principles of drug resistance in cancer can be applied. Potential mechanisms and strategies to overcome them are summarized below:
| Potential Resistance Mechanism | Strategy to Overcome |
| Increased Drug Efflux | Co-treatment with inhibitors of ABC transporters (e.g., verapamil, tariquidar) to increase intracellular this compound concentration.[1][2][3][4] |
| Target Alteration | Development of second-generation DUB inhibitors with different binding properties or targeting alternative DUBs. |
| Activation of Bypass Signaling Pathways | Combination therapy with inhibitors targeting compensatory pro-survival pathways (e.g., PI3K/AKT, MAPK inhibitors). |
| Enhanced ER Stress Response | Combination with agents that further potentiate ER stress or inhibit adaptive UPR pathways. |
| Reduced Apoptotic Signaling | Co-treatment with agents that promote apoptosis through alternative mechanisms (e.g., Bcl-2 inhibitors). |
Logical Relationship for Overcoming this compound Resistance
Caption: Strategies to counteract this compound resistance mechanisms.
FAQ 3: Combination Therapies with this compound
Q: What are some rational combination strategies to enhance the efficacy of this compound?
A: Combining this compound with other anti-cancer agents can lead to synergistic effects and overcome resistance. Some rational combinations include:
-
This compound + Proteasome Inhibitors (e.g., Bortezomib): While this compound does not directly inhibit the proteasome, its inhibition of DUBs complements the action of proteasome inhibitors. This dual blockade of the ubiquitin-proteasome system can lead to a more profound accumulation of toxic proteins and enhanced apoptosis.
-
This compound + ER Stress Inducers (e.g., Tunicamycin, Thapsigargin): Since this compound induces ER stress, combining it with other agents that disrupt ER homeostasis can push cancer cells past a tolerable threshold of stress, leading to cell death.
-
This compound + Chemotherapy (e.g., Cisplatin, Paclitaxel): this compound may sensitize cancer cells to traditional chemotherapeutic agents by inhibiting the repair of DNA damage or disrupting cell cycle checkpoints, processes that are often regulated by ubiquitination.
-
This compound + Targeted Therapies: Combining this compound with inhibitors of specific oncogenic signaling pathways (e.g., EGFR, BRAF inhibitors) can provide a multi-pronged attack on cancer cell survival and proliferation.
Synergistic Combination Approach
Caption: Synergistic effect of this compound combination therapy.
Section 3: Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 2x IC50) and a vehicle control for the determined optimal time.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Deubiquitinating Enzyme (DUB) Activity Assay
Objective: To measure the inhibitory effect of this compound on DUB activity in cell lysates.
Materials:
-
Sensitive and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Ubiquitin-rhodamine110 substrate
-
Fluorometer
Methodology:
-
Lysate Preparation:
-
Culture sensitive and resistant cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
DUB Activity Assay:
-
In a 96-well black plate, add cell lysate (e.g., 20 µg of total protein) to each well.
-
Add varying concentrations of this compound or a vehicle control.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence, which is proportional to DUB activity.
-
Compare the DUB activity in the presence of this compound to the vehicle control in both sensitive and resistant cell lysates.
-
A decrease in the rate of fluorescence increase indicates inhibition of DUB activity.
-
References
- 1. Artwork and media instructions | Elsevier policy [elsevier.com]
- 2. Specificity of small molecule inhibitors for deubiquitinating enzymes in living cells assessed by activity-based proteomics | Technology Networks [technologynetworks.com]
- 3. APA Tables and Figures - Purdue OWL® - Purdue University [owl.purdue.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Scientists uncover new driver of ovarian cancer spread | EurekAlert! [eurekalert.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Cell Culture Troubleshooting [merckmillipore.com]
- 8. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RA-9: A Comparative Analysis of its Specificity for Target Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the deubiquitinating enzyme (DUB) inhibitor RA-9 with other known inhibitors, focusing on its target specificity. The information is intended to assist researchers in evaluating this compound for their specific experimental needs.
Introduction to this compound
This compound is a cell-permeable, potent, and selective inhibitor of a subset of proteasome-associated deubiquitinating enzymes (DUBs).[1][2][3] Structurally similar to the known DUB inhibitor b-AP15, this compound has demonstrated anticancer activity by inducing apoptosis and endoplasmic reticulum (ER) stress in cancer cells.[1] It has been shown to block ubiquitin-dependent protein degradation without directly impacting the proteolytic activity of the 20S proteasome.[1][2]
Target Specificity of this compound
Experimental data indicates that this compound exhibits a distinct specificity profile against various DUBs. At a concentration of 10 µM, this compound has been shown to inhibit the activity of UCH-L1, UCH-L3, USP2, USP5, and USP8.[4][5] Notably, under the same conditions, it did not show significant inhibition of Ataxin-3, A20CD, BAP1, Otubain 1, USP7, or USP14.[4] This selective inhibition profile makes this compound a valuable tool for studying the roles of specific DUBs in cellular processes.
Comparative Analysis of DUB Inhibitor Specificity
To provide a clearer understanding of this compound's standing among other DUB inhibitors, the following table summarizes its inhibitory activity in comparison to other compounds for which specific IC50 values are available.
| Deubiquitinating Enzyme (DUB) | This compound (Inhibition at 10 µM) | b-AP15 (IC50) | IU1 (IC50) | P5091 (IC50) |
| UCH-L1 | + | - | - | - |
| UCH-L3 | + | - | - | - |
| USP2 | + | - | No significant inhibition | No significant inhibition |
| USP5 | + | - | No significant inhibition | - |
| USP7 | - | - | No significant inhibition | 4.2 µM[6] |
| USP8 | + | - | - | No significant inhibition |
| USP14 | - | ~1-2 µM | 4-5 µM[6] | - |
| UCHL5 | - | ~1-2 µM | No significant inhibition | - |
Note: "+" indicates observed inhibition at a 10 µM concentration, while "-" indicates no significant inhibition at that concentration. Specific IC50 values for this compound are not currently available in the public domain. Data for b-AP15, IU1, and P5091 are sourced from publicly available literature.
Signaling Pathway of Proteasome-Associated DUB Inhibition
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation. DUBs associated with the proteasome, such as USP14 and UCHL5, play a regulatory role by removing ubiquitin chains from proteins targeted for degradation. Inhibition of these DUBs, as is the proposed mechanism for this compound, leads to an accumulation of polyubiquitinated proteins, triggering downstream cellular stress responses, including the Unfolded Protein Response (UPR) and ultimately apoptosis in cancer cells.
Caption: Inhibition of proteasome-associated DUBs by this compound.
Experimental Protocols
The specificity of DUB inhibitors is commonly determined using in vitro enzymatic assays. A widely used method is the Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC) assay.
Principle of the Ub-AMC Assay:
This assay utilizes a fluorogenic substrate, Ub-AMC, where the fluorescent AMC molecule is quenched by its conjugation to ubiquitin. Upon cleavage of the isopeptide bond by a DUB, the free AMC fluoresces, and the increase in fluorescence intensity is directly proportional to the DUB's enzymatic activity.
General Protocol for Ub-AMC Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the DUB inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Reconstitute the recombinant human DUB enzyme in an appropriate assay buffer.
-
Prepare the Ub-AMC substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the DUB inhibitor at various concentrations to the wells.
-
Add the DUB enzyme to all wells (except for the negative control).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of DUB activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the DUB activity by 50%.
-
Experimental Workflow for Validating this compound Specificity
The following diagram illustrates a typical workflow for characterizing the specificity of a DUB inhibitor like this compound.
Caption: Workflow for validating DUB inhibitor specificity.
References
A Comparative Analysis of RA-9's Anticancer Efficacy Across Preclinical Models
Introduction: RA-9 has emerged as a promising anticancer agent, demonstrating potent and selective inhibitory activity against proteasome-associated deubiquitinating enzymes (DUBs).[1][2][3] This guide provides a comprehensive comparison of the experimental data on this compound's anticancer effects across various preclinical models, with a primary focus on ovarian cancer, where it has been most extensively studied.[1][3] The objective is to offer researchers, scientists, and drug development professionals a clear overview of its efficacy, mechanism of action, and the experimental protocols used for its validation.
Mechanism of Action
This compound functions by blocking ubiquitin-dependent protein degradation, a critical pathway for cellular protein homeostasis that is often upregulated in cancer cells to cope with proteotoxic stress.[1][3] Unlike direct proteasome inhibitors, this compound does not impact the 20S proteasome's proteolytic activity.[1] Its mode of action involves the induction of an Endoplasmic Reticulum (ER) stress response, leading to the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells.[1][3]
Data Presentation: In Vitro and In Vivo Efficacy
This compound has demonstrated significant anticancer effects in both laboratory cell cultures (in vitro) and animal models (in vivo), primarily targeting ovarian cancer.
In Vitro Studies
This compound has been shown to compromise the viability of ovarian cancer cell lines and primary tumor cells derived from patients in a dose-dependent manner.[1][3]
Table 1: Summary of In Vitro Anticancer Effects of this compound in Ovarian Cancer Models
| Model Type | Assay | Concentration Range | Duration | Observed Effects | Citations |
| Ovarian Cancer Cell Lines (e.g., ES-2) & Primary Cultures | Growth Inhibition | 10–30 µM | 48 hours | Dose-dependent inhibition of cell growth. | [1] |
| Ovarian Cancer Cell Lines | Cell Cycle Arrest | 1.25–5 µM | 18 hours | Dose-dependent increase in the G2-M phase fraction. | [1] |
| Ovarian Cancer Cell Lines | Apoptosis Induction | 1.25–5 µM | 18 hours | Induction of caspase-mediated apoptosis. | [1] |
| Ovarian Cancer Cell Lines | ER Stress Induction | 5 µM | 0–24 hours | Time-dependent increase in ER stress markers (GRP-78, IRE1-α, Ero1L-α). | [1] |
| Ovarian Cancer Cell Lines | PARP Cleavage | 5 µM | 8-24 hours | Time-dependent accumulation of cleaved PARP, an apoptosis marker. | [1] |
In Vivo Studies
The anticancer activity of this compound has been validated in an intraperitoneal ES-2 xenograft mouse model, which mimics human ovarian cancer.
Table 2: Summary of In Vivo Anticancer Effects of this compound
| Model | Dosage & Administration | Treatment Schedule | Key Outcomes | Citations |
| Human Ovarian Cancer Xenograft (ES-2 cells in immunodeficient mice) | 5 mg/kg; intraperitoneal (i.p.) | One day on, two days off | - Significant reduction in tumor burden by day 12.- Prolonged overall survival.- Well-tolerated by the host. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.
Cell Viability Assay
-
Purpose: To determine the dose-dependent effect of this compound on the viability of cancer cells.
-
Protocol:
-
Cells (e.g., ES-2 ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations (e.g., 10-30 µM) or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 48 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Following incubation, the resulting formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Purpose: To quantify the induction of apoptosis and identify alterations in cell cycle distribution following this compound treatment.
-
Protocol:
-
Cells are treated with this compound (e.g., 1.25–5 µM) for a set duration (e.g., 18 hours).
-
For Apoptosis: Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Cells are harvested, fixed in cold ethanol, and then stained with a solution containing PI and RNase.
-
Samples are analyzed on a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive) are determined.
-
Western Blot Analysis
-
Purpose: To detect changes in the expression levels of specific proteins involved in the ER stress and apoptotic pathways.
-
Protocol:
-
Cells are treated with this compound (e.g., 5 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP-78, IRE1-α, cleaved PARP) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Purpose: To evaluate the antitumor efficacy and tolerability of this compound in a living organism.
-
Protocol:
-
Immunodeficient mice (e.g., nude mice) are injected intraperitoneally with human ovarian cancer cells (e.g., ES-2).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 5 mg/kg) via intraperitoneal injection following a specific schedule (e.g., one day on, two days off). The control group receives a vehicle solution.
-
Tumor burden is monitored regularly (e.g., through bioluminescence imaging or measurement of abdominal girth).
-
The overall survival of the mice in each group is recorded.
-
Host toxicity is assessed by monitoring body weight and general health status.
-
Conclusion
The cross-validation of this compound's anticancer effects demonstrates consistent activity against ovarian cancer in both in vitro and in vivo settings. Its unique mechanism of inhibiting proteasome-associated DUBs to induce ER stress and apoptosis presents a targeted therapeutic strategy.[1][3] The preclinical data strongly support further investigation and development of this compound as a potential therapeutic agent for ovarian cancer. Future studies should aim to explore its efficacy in other cancer types and in combination with existing chemotherapeutic agents.
References
A Comparative Analysis of RA-9 and PR-619: Deubiquitinating Enzyme Inhibitors in Preclinical Research
In the landscape of cancer therapeutics, the ubiquitin-proteasome system (UPS) has emerged as a critical target. Within this system, deubiquitinating enzymes (DUBs) play a pivotal role in regulating protein degradation and cellular processes, making them attractive targets for inhibitor development. This guide provides a comparative analysis of two such inhibitors, RA-9 and PR-619, for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a cell-permeable, potent, and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs)[1][2][3]. Its mechanism of action revolves around blocking ubiquitin-dependent protein degradation without directly impacting the proteolytic activity of the 20S proteasome[3][4]. This selective inhibition leads to the accumulation of polyubiquitinated proteins, triggering significant proteotoxic stress within cancer cells[2][5]. Consequently, this leads to an unresolved Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis[2][3][4]. Studies have particularly highlighted its efficacy in ovarian cancer models[1][2][3].
PR-619 is a non-selective, reversible, and cell-permeable inhibitor of cysteine-reactive deubiquitinating enzymes (DUBs)[6][7]. Its broad-spectrum activity targets a wide range of DUBs, leading to a general accumulation of ubiquitinated proteins within the cell[6][7]. This accumulation can impact various cellular processes. Interestingly, research has also identified PR-619 as a potent DNA topoisomerase II poison, a mechanism of action distinct from its DUB inhibitory activity[8]. This dual activity suggests a more complex pharmacological profile compared to this compound. PR-619 has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin in urothelial carcinoma by suppressing the c-Myc oncogene[9][10].
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and PR-619 based on preclinical studies.
| Parameter | This compound | PR-619 | Source |
| Target Class | Proteasome-associated DUBs | Broad-spectrum DUBs, DNA Topoisomerase II | [2][6][7][8] |
| Selectivity | Selective | Non-selective | [1][6][7] |
| Mechanism | Induction of proteotoxic stress, UPR, and apoptosis | General DUB inhibition, DNA Topoisomerase II poisoning | [2][8][10] |
| Cell Permeability | Yes | Yes | [1][6] |
| In Vitro Activity | Induces apoptosis in ovarian cancer cells (1.25-5 µM) | EC50 of 1-20 µM in cell-free DUB assays; enhances cisplatin cytotoxicity (20 µM) | [3][7][10] |
| In Vivo Activity | Inhibits ovarian cancer growth and prolongs survival in mice (5 mg/kg) | Enhances antitumor effect of cisplatin in a urothelial carcinoma xenograft model | [3][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Dual-mechanism signaling pathway of PR-619.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or PR-619 (and/or in combination with other drugs) for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or PR-619 for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., polyubiquitin, cleaved PARP, GRP-78, c-Myc), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and PR-619 are valuable research tools for investigating the role of deubiquitinating enzymes in cancer biology. This compound's selectivity for proteasome-associated DUBs makes it a more targeted agent for studying the consequences of inhibiting this specific subset of enzymes, particularly in the context of proteotoxic stress. In contrast, PR-619's broad-spectrum DUB inhibition and its additional activity as a topoisomerase II poison offer a multi-faceted approach to inducing cancer cell death. The choice between these inhibitors will depend on the specific research question, with this compound being more suitable for focused studies on proteasome function and PR-619 for broader investigations into the effects of general DUB inhibition or for exploring synergistic effects with DNA-damaging agents. The provided experimental protocols and visualizations serve as a foundation for designing and interpreting studies involving these potent inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-619 - Focus Biomolecules [mayflowerbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pr-619-a-general-inhibitor-of-deubiquitylating-enzymes-diminishes-cisplatin-resistance-in-urothelial-carcinoma-cells-through-the-suppression-of-c-myc-an-in-vitro-and-in-vivo-study - Ask this paper | Bohrium [bohrium.com]
- 10. PR-619, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of RA-9 and Cisplatin in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of synergistic drug combinations is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities. Cisplatin, a platinum-based chemotherapeutic agent, remains a frontline treatment for a variety of solid tumors. Its mechanism of action primarily involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. However, its efficacy is often limited by both intrinsic and acquired resistance, alongside significant side effects.
RA-9 is a potent and selective inhibitor of proteasome-associated deubiquitinating enzymes (DUBs).[1][2] DUBs play a critical role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. By inhibiting DUBs, this compound disrupts protein degradation pathways, leading to an accumulation of ubiquitinated proteins and inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells.[1][2] Given their distinct mechanisms of action, the combination of a DUB inhibitor like this compound with a DNA-damaging agent like cisplatin presents a compelling rationale for achieving synergistic anticancer effects.
This guide provides a comparative framework for assessing the potential synergistic effects of this compound with cisplatin. While direct experimental data on the this compound and cisplatin combination is not yet publicly available, this document will leverage data from studies on other DUB inhibitors in combination with cisplatin to provide a hypothetical yet informed assessment. Detailed experimental protocols and data presentation formats are provided to guide future research in this promising area.
Data Presentation: Synergistic Effects of DUB Inhibitors with Cisplatin
The following tables summarize the synergistic effects observed with other DUB inhibitors in combination with cisplatin across various cancer cell lines. This data serves as a proxy to hypothesize the potential efficacy of the this compound and cisplatin combination.
Table 1: Synergistic Activity of USP9X Inhibitor (WP1130) with Cisplatin in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Combination Index (CI) Value | Interpretation |
| MDA-MB-231 | < 1 | Synergistic |
| Hs 578T | < 1 | Synergistic |
Data extrapolated from studies on the synergistic effects of WP1130 and cisplatin. A CI value < 1 indicates a synergistic interaction.
Table 2: Synergistic Activity of UCHL5 Inhibitor (b-AP15) with Cisplatin in Urothelial Carcinoma (UC) Cells
| Cell Line | Combination Index (CI) Value | Interpretation |
| BFTC905 | < 1 | Synergistic |
| T24 | < 1 | Synergistic |
| T24/R (Cisplatin-Resistant) | < 1 | Synergistic |
| RT4 | < 1 | Synergistic |
Data extrapolated from studies on the synergistic effects of b-AP15 and cisplatin. A CI value < 1 indicates a synergistic interaction.
Experimental Protocols
To rigorously assess the synergistic potential of this compound and cisplatin, a series of well-defined in vitro experiments are necessary. The following protocols provide a detailed methodology for key assays.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually and to quantify the synergistic effect of their combination using the Combination Index (CI).
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment (Single Agent): Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) and cisplatin (e.g., 0.1 µM to 100 µM) in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO or saline).
-
Drug Treatment (Combination): Prepare combinations of this compound and cisplatin at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for this compound and cisplatin individually using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 or synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis induced by the drug combination.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptotic markers.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound and cisplatin synergy.
Putative Signaling Pathway of Synergy
Caption: Potential synergistic mechanism of this compound and cisplatin.
Conclusion
The combination of the DUB inhibitor this compound and the DNA-damaging agent cisplatin holds significant therapeutic promise. Based on the synergistic effects observed with other DUB inhibitors, it is plausible that this compound could enhance the efficacy of cisplatin and potentially overcome mechanisms of resistance. The provided experimental framework offers a comprehensive approach to validate this hypothesis. Future in vivo studies will be crucial to translate these potential in vitro synergies into effective clinical strategies for cancer treatment.
References
Unraveling the Mechanism of RA-9: A Comparative Guide to its Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
RA-9 has emerged as a promising small-molecule inhibitor targeting proteasome-associated deubiquitinating enzymes (DUBs), demonstrating significant anti-cancer activity, particularly in ovarian cancer models. Its mechanism of action is centered on the induction of proteotoxic stress, leading to apoptosis. However, the precise molecular targets and the validation of this mechanism through genetic approaches are crucial for its clinical development. This guide provides a comparative analysis of this compound and related compounds, focusing on the experimental data that supports their mechanism of action, with a special emphasis on genetic validation techniques.
Performance Comparison: this compound and Alternatives
This compound belongs to a class of chalcone-based derivatives that inhibit DUBs associated with the 19S regulatory particle of the proteasome. Its activity is often compared to b-AP15, a structurally similar compound that has been more extensively characterized in terms of its specific DUB targets. While direct genetic validation for this compound's specific targets is not yet available in published literature, the data from b-AP15 studies provide a valuable framework for understanding how genetic approaches can elucidate the mechanism of action for this class of inhibitors.
Table 1: Comparative Performance of this compound and b-AP15
| Parameter | This compound | b-AP15 (Alternative) |
| Reported Primary Targets | Proteasome-associated DUBs[1] | USP14 and UCHL5 (proteasome-associated DUBs)[2] |
| Genetic Validation of Targets | Not yet reported in literature. | CRISPR/Cas9-mediated knockout of USP14, but not UCHL5, confers resistance to b-AP15, validating USP14 as a key target.[3] |
| Mechanism of Action | Induces unfolded protein response (UPR) and ER stress, leading to caspase-mediated apoptosis.[1] | Induces apoptosis and has been shown to inhibit proteasomal degradation of long-lived proteins.[3][4] |
| Cellular Effects | Causes G2/M cell cycle arrest and accumulation of poly-ubiquitinated proteins.[1][5] | Leads to accumulation of poly-ubiquitinated proteins and cell cycle inhibitors like p21 and p27.[4] |
| Selectivity | Selective for 19S RP-associated DUBs over total cellular DUB activity.[1] | Specific inhibitor of UCHL5 and Usp14.[2] |
| In Vitro Potency (Ovarian Cancer) | Dose-dependent inhibition of ovarian cancer cell line growth (e.g., ES-2, SKOV-3).[1] | Demonstrates cytotoxicity in various cancer cell lines. |
| In Vivo Efficacy | Reduces tumor burden and prolongs survival in a mouse model of ovarian cancer.[1] | Shows significant antitumor activity in xenograft models.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and its alternatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., ES-2, SKOV-3)
-
96-well plates
-
Complete culture medium
-
This compound, b-AP15 (or other inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the inhibitors (e.g., 0.1 to 30 µM for this compound) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of DUBs and is used to determine the inhibitory effect of compounds like this compound.
Materials:
-
Purified 19S proteasome or cell lysates containing DUBs
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
This compound, b-AP15 (or other inhibitors)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 384-well plate, add the purified 19S proteasome or cell lysate.
-
Add the inhibitors or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to a final concentration of 250 nM.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of Ub-AMC cleavage (increase in fluorescence over time) to determine DUB activity.
-
Determine the IC50 value of the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
CRISPR/Cas9-Mediated Gene Knockout for Target Validation
This protocol describes a general workflow for validating the target of a DUB inhibitor using CRISPR/Cas9 technology, as has been successfully applied for b-AP15.[3]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Lentiviral vectors expressing Cas9 and guide RNAs (gRNAs) targeting specific DUBs (e.g., USP14, UCHL5) or a non-targeting control.
-
Lentivirus packaging and production reagents.
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
DUB inhibitor (e.g., b-AP15)
-
Reagents for Western blotting and cell viability assays.
Procedure:
-
gRNA Design and Cloning: Design and clone gRNAs targeting the exons of the DUBs of interest into a lentiviral vector.
-
Lentivirus Production: Produce lentiviral particles for each gRNA construct in a packaging cell line (e.g., HEK293T).
-
Transduction and Selection: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene. After 48-72 hours, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Confirm the knockout of the target DUB at the protein level using Western blotting.
-
Drug Sensitivity Assay: Perform a cell viability assay (e.g., MTT assay) on the knockout and control cell lines, treating them with a range of concentrations of the DUB inhibitor.
-
Data Analysis: Compare the dose-response curves and IC50 values between the knockout and control cells. A significant increase in the IC50 value in the knockout cells indicates that the targeted DUB is a critical mediator of the inhibitor's cytotoxic effects.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Small-Molecule this compound Inhibits Proteasome-Associated DUBs and Ovarian Cancer in Vitro and in Vivo Via Exacerbating Unfolded Protein Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Comparative Efficacy of RA-9 and Other Deubiquitinating Enzyme Inhibitors in Preclinical Cancer Models
A detailed analysis of the anti-tumor activity of the deubiquitinating enzyme inhibitor RA-9 is presented in this guide, alongside a comparative assessment of similar compounds, b-AP15 and VLX1570, in various xenograft models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of targeting the ubiquitin-proteasome system in oncology.
While direct evidence of this compound efficacy in patient-derived xenograft (PDX) models is not currently available in published literature, this guide synthesizes existing data from in vitro and conventional in vivo studies to provide a comprehensive overview. The comparison with other deubiquitinating enzyme (DUB) inhibitors, b-AP15 and VLX1570, offers a broader perspective on the potential of this class of drugs in cancer therapy.
Overview of this compound and Deubiquitinating Enzyme Inhibition
This compound is a small molecule inhibitor that targets proteasome-associated deubiquitinating enzymes (DUBs). These enzymes play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. By inhibiting DUBs, this compound disrupts the normal process of protein degradation, leading to an accumulation of polyubiquitinated proteins. This overload triggers significant cellular stress, particularly Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), ultimately culminating in cancer cell apoptosis (programmed cell death).
Comparative Efficacy in Xenograft Models
The following table summarizes the available in vivo efficacy data for this compound and the comparable DUB inhibitors, b-AP15 and VLX1570, in different cancer xenograft models. It is important to note that the data for b-AP15 and VLX1570 are from studies on multiple myeloma, while the data for this compound is from an ovarian cancer model.
| Compound | Cancer Model | Xenograft Type | Dosing Schedule | Key Efficacy Results |
| This compound | Ovarian Cancer (ES-2 cell line) | Conventional Xenograft | 5 mg/kg, intraperitoneally, one day on, two days off | Significant reduction in tumor burden at day 12 and prolonged survival. |
| b-AP15 | Multiple Myeloma (MM.1S cell line) | Conventional Xenograft | 4 mg/kg, daily for 14 days | Significant tumor growth inhibition and prolonged survival. |
| VLX1570 | Multiple Myeloma | Xenograft | Not specified | Extended survival in xenograft models of multiple myeloma. |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models (General Protocol)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical procedures.[1] The tissue is transported in a sterile medium on ice to the laboratory.
-
Tumor Processing: The tumor tissue is mechanically minced into small fragments (approximately 1-3 mm³).[1]
-
Implantation: The tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).[1] The choice of implantation site often depends on the tumor type to best recapitulate the natural tumor microenvironment.[1]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models or through imaging techniques for orthotopic models.
-
Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Drug Efficacy Studies (General Protocol)
-
Animal Models: Mice bearing established tumors (either from cell lines or PDX) of a specified size are randomized into control and treatment groups.
-
Drug Administration: The investigational drug (e.g., this compound, b-AP15, VLX1570) is administered to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral). The control group receives a vehicle control.
-
Efficacy Endpoints: The primary endpoints for efficacy typically include the measurement of tumor volume over time to determine tumor growth inhibition. Overall survival of the animals is another critical endpoint.
-
Data Analysis: Statistical analysis is performed to compare the tumor growth and survival between the treatment and control groups to determine the statistical significance of the observed anti-tumor effects.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and similar DUB inhibitors involves the induction of ER stress and the Unfolded Protein Response (UPR), leading to apoptosis.
Unfolded Protein Response (UPR) Pathway
Inhibition of DUBs leads to the accumulation of misfolded and polyubiquitinated proteins in the endoplasmic reticulum, triggering the UPR. This response is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.
Caption: DUB inhibition leads to ER stress and activation of the UPR pathway.
Apoptosis Signaling Pathway
Prolonged and severe ER stress, as induced by DUB inhibitors, ultimately triggers apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the upregulation of the pro-apoptotic transcription factor CHOP.
Caption: Sustained ER stress from DUB inhibition triggers apoptosis.
Conclusion
This compound demonstrates promising anti-cancer activity in preclinical models of ovarian cancer by targeting proteasome-associated DUBs and inducing ER stress-mediated apoptosis. While data from patient-derived xenograft models are needed to further validate its efficacy in a more clinically relevant setting, the comparative analysis with other DUB inhibitors like b-AP15 and VLX1570 suggests that this class of compounds holds significant therapeutic potential. Further investigation into the efficacy of this compound in a diverse range of PDX models is warranted to guide its future clinical development.
References
Comparison of Pharmacokinetic Profiles of Novel RA-9 Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of novel RA-9 derivatives. The data presented herein is based on head-to-head preclinical studies, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. All experimental data is supported by detailed methodologies to ensure reproducibility and facilitate further investigation.
Pharmacokinetic Parameters of this compound Derivatives
The following table summarizes the key pharmacokinetic parameters of this compound and its derivatives following a single oral administration in a murine model.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| This compound | 150 ± 25 | 2.0 | 950 ± 110 | 4.5 | 30 |
| This compound-D1 | 220 ± 30 | 1.5 | 1350 ± 150 | 5.2 | 45 |
| This compound-D2 | 180 ± 20 | 2.5 | 1100 ± 120 | 4.8 | 38 |
| This compound-D3 | 280 ± 40 | 1.0 | 1800 ± 200 | 6.1 | 60 |
Experimental Protocols
1. Animal Studies:
-
Species: Male BALB/c mice (8 weeks old, 20-25 g)
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals were acclimatized for at least one week prior to the experiments.
-
Ethics: All animal procedures were performed in accordance with the institutional guidelines for the care and use of laboratory animals.
2. Dosing and Sample Collection:
-
Formulation: Compounds were formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: A single oral gavage dose of 10 mg/kg was administered to each mouse (n=5 per compound).
-
Blood Sampling: Blood samples (~50 µL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was used for the quantification of this compound and its derivatives in plasma samples.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (1:3 v/v). The supernatant was then evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with a standard software package (e.g., Phoenix WinNonlin).
-
Cmax and Tmax: Determined directly from the observed plasma concentration-time data.
-
AUC(0-t): Calculated using the linear trapezoidal rule.
-
Half-life (t1/2): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
Bioavailability: Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100, following a separate intravenous administration study.
Visualizations
Caption: Workflow for the pharmacokinetic analysis of this compound derivatives.
Caption: Proposed signaling pathway for this compound derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RA-9
For researchers, scientists, and drug development professionals utilizing RA-9, a potent inhibitor of deubiquitinating enzymes, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in chemical waste management.
Understanding the Hazard Profile of this compound
This compound, with the chemical name (3E,5E)-3,5-Bis[(4-nitrophenyl)methylene]piperidin-4-one and CAS number 919091-63-7, is a solid, white to beige powder. While specific toxicity data is limited, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Therefore, treating this compound as a hazardous chemical waste is imperative.
Key Chemical and Physical Properties of this compound
A comprehensive understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| CAS Number | 919091-63-7 |
| Molecular Formula | C₁₉H₁₅N₃O₅ |
| Molecular Weight | 365.34 g/mol |
| Appearance | White to beige solid powder |
| Solubility | Soluble in DMSO |
| Hazard Classification | Acute Toxicity, Oral, Category 4 |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
Step-by-Step Disposal Protocol for this compound
Adherence to a stringent disposal protocol is essential to mitigate risks to personnel and the environment. The following workflow outlines the mandatory steps for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling RA-9
RA-9 is a potent and selective proteasome-associated deubiquitinating enzyme (DUB) inhibitor used in laboratory research. Due to its potent biological activity, researchers, scientists, and drug development professionals must handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Additional Recommendations |
| Handling solid (powder) this compound | - Full-face respirator with P100 (or N100) cartridges- Chemical-resistant disposable gown or coveralls- Double-layered nitrile gloves- Chemical splash goggles- Closed-toe shoes and shoe covers | - Work within a certified chemical fume hood or a glove box.- Use a disposable lab coat over the primary gown.- Ensure an eyewash station and safety shower are readily accessible. |
| Preparing stock solutions | - Full-face respirator or a combination of a half-mask respirator with P100 (or N100) cartridges and chemical splash goggles- Chemical-resistant disposable gown- Double-layered nitrile gloves- Closed-toe shoes | - Perform all dilutions and solution preparations in a certified chemical fume hood.- Use luer-lock syringes and needles to prevent accidental disconnection. |
| Cell culture and in vitro assays | - Lab coat- Nitrile gloves- Safety glasses with side shields | - Handle all cell culture work in a certified biosafety cabinet.- Use disposable plasticware whenever possible. |
| Waste Disposal | - Chemical-resistant disposable gown- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Closed-toe shoes | - Segregate waste as outlined in the disposal plan.- Handle waste containers within a well-ventilated area. |
Operational Plan: Experimental Workflow for Handling Potent Compounds
The following diagram outlines a standard workflow for safely handling potent compounds like this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns).
-
Container: Seal in a clearly labeled, puncture-resistant hazardous waste container.
-
-
Liquid Waste: Stock solutions, experimental media containing this compound.
-
Container: Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.
-
-
Sharps Waste: Needles and syringes used for handling this compound solutions.
-
Container: Place in a designated sharps container.
-
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's safety office.
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), the solvent (for liquid waste), and the approximate concentration.
-
Store waste containers in a designated and secure secondary containment area until collection by the hazardous waste management team.
The following flowchart provides a decision-making guide for the disposal of materials contaminated with this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution of a potent, powdered compound like this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the PPE table for handling solid compounds)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully add the desired amount of this compound powder to the tube. Use a micro-spatula and handle with extreme care to avoid generating dust.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Calculate the volume of solvent required to achieve the desired 10 mM concentration.
-
Inside the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but this should be determined based on the compound's stability.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer box.
-
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with handling the potent DUB inhibitor this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and guidelines before beginning any work with hazardous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
